5-Fluoro-1-indanone

Catalog No.
S774613
CAS No.
700-84-5
M.F
C9H7FO
M. Wt
150.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-1-indanone

CAS Number

700-84-5

Product Name

5-Fluoro-1-indanone

IUPAC Name

5-fluoro-2,3-dihydroinden-1-one

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

InChI

InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2

InChI Key

WVPPBVAMKNQXJA-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C=C(C=C2)F

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)F

The exact mass of the compound 5-Fluoro-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-1-indanone chemical synonyms and identifiers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the core identifiers and physical properties of 5-Fluoro-1-indanone from multiple supplier sources.

Property Details and Values from Suppliers
CAS Number 700-84-5 [1] [2] [3]
Molecular Formula C9H7FO [1] [2] [3]
Molecular Weight 150.15 g/mol [2] [3] [4]
Synonyms 5-Fluoro-2,3-dihydro-1H-inden-1-one; 5-Fluoroindan-1-one [2] [3]
Purity ≥99% [1] [2] [5], >96.0%(GC) [6], ≥98% (HPLC) [3]
Melting Point 38-40 °C [1]; 37-40 °C [6]; 35-38 °C [5] [4]; 72-76°C (conflicting data from one source) [7]
Boiling Point 113-114 °C (at atmospheric pressure) [1]; 93 °C (at 3 mmHg) [4]; 114 °C (at 10 mmHg) [6]
Density 1.216 g/mL at 25 °C [1] [4]
Flash Point 113 °C (235.4 °F) - closed cup [1]; 109 °C [4]
Appearance Solid; White to yellow crystalline powder; White to Orange to Green powder to crystal [1] [3] [6]
Storage Refrigerated (0-8°C or 0-10°C) [3] [6]; Store in a cool, dry place [5]

Safety and Handling Information

Handling this material requires appropriate personal protective equipment (PPE) and adherence to safety protocols.

Aspect Details
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Respiratory system) [1] [6].
Hazard Statements (H-Codes) H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) [1] [4] [6].
Personal Protective Equipment (PPE) Wear dust mask type N95 (US), Eyeshields, and Gloves [1] [7].

Research Applications and Sourcing

This compound is a versatile building block in scientific research, and it is available from several major chemical suppliers.

  • Key Research Applications: This compound is widely used as a key synthetic intermediate in Pharmaceutical Development, particularly for anti-cancer agents [3]. It is also employed in Organic Synthesis to create complex molecules and in Material Science for developing advanced polymers and coatings [3]. The presence of the fluorine atom enhances the stability and bioactivity of the resulting compounds, making it valuable in medicinal chemistry [3].
  • Commercial Availability: The compound is readily available for research purposes from suppliers including Sigma-Aldrich, Santa Cruz Biotechnology, TCI Chemicals, ChemImpex, and SynQuest Labs [1] [2] [3]. Packaging typically ranges from 1 gram up to 100 grams, with bulk quantities available upon request [2] [5] [4].

Experimental Workflow in Research

The following diagram outlines the general experimental workflow for using this compound in a research setting, from procurement to final application.

Start Project Planning & Literature Review A Procurement & Quality Verification (COA) Start->A Select supplier B Safe Handling & Storage (0-8°C) A->B Confirm purity C Synthesis & Purification B->C Weigh in fume hood D Analysis & Characterization C->D NMR, HPLC, MS E Application in Target Research D->E Validate structure End Data Collection & Publication E->End Evaluate results

Research Workflow for this compound

Conclusion

References

Comprehensive Technical Guide: 5-Fluoro-1-indanone in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-Fluoro-1-indanone

This compound represents a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for pharmaceutical development. This fluorinated organic compound features an indanone backbone—a bicyclic structure combining a benzene ring fused with a cyclopentenone—with a fluorine atom strategically positioned at the 5-position. The incorporation of fluorine into pharmaceutical intermediates has become an increasingly valuable strategy in drug design, as it often enhances metabolic stability, membrane permeability, and bioavailability of lead compounds. This compound has garnered significant attention from researchers and industrial professionals due to its multifaceted applications across various therapeutic domains, particularly in central nervous system disorders and oncology. The compound's unique structural characteristics enable its utilization as a key synthetic intermediate for numerous biologically active molecules, positioning it as a critical component in the drug discovery pipeline for multiple pharmaceutical platforms.

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthetic methodologies, experimental protocols, and diverse pharmaceutical applications. Designed specifically for researchers, scientists, and drug development professionals, this document consolidates essential technical information with practical experimental guidance to facilitate the effective implementation of this promising scaffold in ongoing research initiatives and development programs.

Chemical Profile & Structural Analysis

Fundamental Chemical Characteristics

This compound (CAS Registry Number: 700-84-5) is a fluorinated organic compound with systematic nomenclature identifying it as 5-fluoro-2,3-dihydro-1H-inden-1-one. This section delineates the essential physicochemical properties of this compound relevant to pharmaceutical applications.

Table 1: Physicochemical Properties of this compound

Property Specification Reference/Experimental Conditions
Molecular Formula C₉H₇FO [1]
Molecular Weight 150.15 g/mol [1]
Appearance White to yellow crystalline powder [1]
Purity ≥98% (HPLC) [1]
Melting Point 38-40°C [2]
Boiling Point 113-114°C [2]
Density 1.216 g/mL at 25°C [2]
Flash Point 113°C (235.4°F) closed cup [2]
Storage Conditions 0-8°C [1]
Structural Identification Data

The structural characteristics of this compound can be verified through several spectroscopic and computational identifiers:

  • SMILES Notation: Fc1ccc2C(=O)CCc2c1
  • InChI Key: WVPPBVAMKNQXJA-UHFFFAOYSA-N
  • MDL Number: MFCD00041031
  • PubChem CID: 136537 [1] [2]

The fluorine atom at the 5-position significantly influences the electronic properties of the aromatic system, enhancing the compound's potential for electrophilic substitution reactions while concurrently improving lipid solubility and metabolic stability—highly desirable attributes for pharmaceutical intermediates. The ketone functionality at the 1-position provides a versatile handle for subsequent chemical transformations, including nucleophilic additions, reductions, and condensations, enabling diverse structural elaborations toward target molecules.

Synthetic Methodologies

Overview of Synthetic Approaches

The synthesis of 1-indanone derivatives, including this compound, has been extensively developed employing various strategic approaches. These methodologies predominantly involve cyclization reactions that form the characteristic five-membered ketone ring fused to an aromatic system. Literature surveys indicate that more than 100 synthetic methods have been documented for preparing 1-indanone derivatives utilizing diverse starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols [3]. The most prevalent synthetic routes to 1-indanone scaffolds include:

  • Friedel-Crafts Acylation: Intramolecular cyclization of arylpropionic acid derivatives
  • Nazarov Reaction: Cyclization of α,β-unsaturated ketones under acidic conditions
  • Transition Metal-Catalyzed Reactions: Including Heck-type cyclizations
  • Microwave-Assisted Synthesis: Environmentally benign approaches using metal triflates in ionic liquids [3]

The synthetic approach selected for this compound preparation typically depends on the availability of starting materials, required scale, and purity specifications for subsequent pharmaceutical applications.

Specific Synthetic Protocols
3.2.1 Friedel-Crafts Cyclization Approach

The Friedel-Crafts intramolecular acylation represents one of the most reliable methods for constructing the 1-indanone core structure. This approach typically begins with appropriately substituted fluorinated aromatic precursors:

G 3-(5-Fluoro-2-substituted-phenyl)propionic Acid 3-(5-Fluoro-2-substituted-phenyl)propionic Acid This compound This compound 3-(5-Fluoro-2-substituted-phenyl)propionic Acid->this compound Cyclization Acid Catalyst Green Chemistry Approach:\nMicrowave, Ionic Liquids Green Chemistry Approach: Microwave, Ionic Liquids 3-(5-Fluoro-2-substituted-phenyl)propionic Acid->Green Chemistry Approach:\nMicrowave, Ionic Liquids 5-Fluorophenyl Starting Material 5-Fluorophenyl Starting Material Acid Chloride Intermediate Acid Chloride Intermediate 5-Fluorophenyl Starting Material->Acid Chloride Intermediate Acylation Step Acid Chloride Intermediate->this compound Intramolecular Friedel-Crafts Catalyst: Lewis Acids\n(Tb(OTf)₃, ZnCl₂, AlCl₃) Catalyst: Lewis Acids (Tb(OTf)₃, ZnCl₂, AlCl₃) Acid Chloride Intermediate->Catalyst: Lewis Acids\n(Tb(OTf)₃, ZnCl₂, AlCl₃) Catalyst: Brønsted Acids\n(PPA, H₂SO₄) Catalyst: Brønsted Acids (PPA, H₂SO₄)

Synthetic Pathway Options for this compound Preparation

For the synthesis of this compound specifically, one efficient protocol involves:

  • Starting Material Preparation: 3-(5-Fluoro-2-halophenyl)propionic acid or corresponding esters serve as preferred precursors. These can be obtained through various methods, including Friedel-Crafts alkylation of fluorobenzene derivatives with acrylic acid or Michael addition approaches.

  • Cyclization Conditions:

    • Acid-Catalyzed Cyclization: Employ polyphosphoric acid (PPA) or concentrated sulfuric acid at elevated temperatures (60-100°C) for 2-8 hours [3].
    • Metal Triflate Catalysis: Utilize Sc(OTf)₃ or Tb(OTf)₃ (5-10 mol%) in triflate-anion containing ionic liquids under microwave irradiation for enhanced efficiency and reduced reaction times [3].
    • Nafion-H Catalysis: React the corresponding acid chloride with Nafion-H in refluxing benzene, yielding 1-indanone derivatives in approximately 90% yield [3].
  • Work-up and Purification: The crude product is typically poured into ice water, extracted with organic solvents (ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, and purified through recrystallization or column chromatography to achieve pharma-grade purity (≥98%).

3.2.2 Nazarov Cyclization Protocol

The Nazarov reaction provides an alternative route to 1-indanones, particularly useful for constructing more complex substitution patterns:

  • Substrate Preparation: Divinyl ketones with appropriate fluorine substitution serve as starting materials
  • Reaction Conditions: Employ Brønsted or Lewis acids (BF₃·Et₂O, FeCl₃, etc.) in anhydrous dichloroethane at 0°C to room temperature
  • Reaction Monitoring: Track by TLC or HPLC until completion (typically 2-6 hours)
  • Yield Optimization: This method can provide 1-indanone derivatives in moderate to good yields (45-75%) [3]

Table 2: Comparison of Synthetic Methods for this compound

Method Key Reagents/Conditions Advantages Limitations Reported Yield Range
Friedel-Crafts Acylation PPA, H₂SO₄, 60-100°C High reliability, simple setup High temperatures, strong acids 60-90%
Metal Triflate Catalysis Sc(OTf)₃, microwave, ionic liquids Mild conditions, recyclable catalyst Higher cost of catalysts 70-85%
Nafion-H Catalysis Acid chloride, Nafion-H, benzene reflux High yield, heterogeneous catalyst Requires acid chloride preparation ~90%
Nazarov Cyclization Lewis acids (BF₃·Et₂O), DCE, 0°C to RT Useful for complex substitutions Specific substrate requirements 45-75%

Pharmaceutical Applications & Mechanism of Action

Role in Neuroprotective Agent Development

This compound serves as a key intermediate in the development of therapeutic agents for neurodegenerative disorders, most notably Alzheimer's disease. The indanone scaffold represents a privileged structure in neuroscience drug discovery, with demonstrated high affinity for critical neurological targets [4]. The most prominent example of pharmaceutical application is the development of donepezil analogs, where the indanone moiety serves as a critical structural component for acetylcholinesterase (AChE) inhibition [4] [5].

The strategic incorporation of fluorine at the 5-position enhances the blood-brain barrier permeability and metabolic stability of these neuroactive compounds. Research indicates that fluorinated indanone derivatives exhibit potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in the progression of Alzheimer's pathology [3]. Additionally, these compounds demonstrate significant inhibition of amyloid-beta (Aβ) self-assembly, a key pathological process in Alzheimer's disease [3]. Specific derivatives such as compounds 26d and 26i in research studies have demonstrated exceptional AChE inhibitory activity with IC₅₀ values of 14.8 and 18.6 nM, respectively, alongside remarkable suppression of Aβ aggregation [3].

G This compound\nIntermediate This compound Intermediate Indanone-derived\nTherapeutic Agent Indanone-derived Therapeutic Agent This compound\nIntermediate->Indanone-derived\nTherapeutic Agent Multi-step Synthesis Blood-Brain Barrier Blood-Brain Barrier Indanone-derived\nTherapeutic Agent->Blood-Brain Barrier Enhanced Penetration Fluorine Effect Enzyme Inhibition Enzyme Inhibition Indanone-derived\nTherapeutic Agent->Enzyme Inhibition Aβ Aggregation\nInhibition Aβ Aggregation Inhibition Indanone-derived\nTherapeutic Agent->Aβ Aggregation\nInhibition Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Enzyme Inhibition->Acetylcholinesterase (AChE) Butyrylcholinesterase (BuChE) Butyrylcholinesterase (BuChE) Enzyme Inhibition->Butyrylcholinesterase (BuChE) Monoamine Oxidases\n(MAO-A & MAO-B) Monoamine Oxidases (MAO-A & MAO-B) Enzyme Inhibition->Monoamine Oxidases\n(MAO-A & MAO-B) Reduced Alzheimer's\nPathology Reduced Alzheimer's Pathology Aβ Aggregation\nInhibition->Reduced Alzheimer's\nPathology Increased Neurotransmitter\nLevels Increased Neurotransmitter Levels Acetylcholinesterase (AChE)->Increased Neurotransmitter\nLevels Result Butyrylcholinesterase (BuChE)->Increased Neurotransmitter\nLevels Result Elevated Brain Chemicals Elevated Brain Chemicals Monoamine Oxidases\n(MAO-A & MAO-B)->Elevated Brain Chemicals Result Neuroprotective Effects Neuroprotective Effects Increased Neurotransmitter\nLevels->Neuroprotective Effects Neurotransmitters:\nAcetylcholine Neurotransmitters: Acetylcholine Increased Neurotransmitter\nLevels->Neurotransmitters:\nAcetylcholine Elevated Brain Chemicals->Neuroprotective Effects Brain Chemicals:\nNorepinephrine, Serotonin, Dopamine Brain Chemicals: Norepinephrine, Serotonin, Dopamine Elevated Brain Chemicals->Brain Chemicals:\nNorepinephrine, Serotonin, Dopamine

Mechanistic Pathways of Indanone-Based Neuroprotective Agents

Applications in Anticancer Agent Development

This compound has emerged as a valuable intermediate in oncology drug discovery, serving as a building block for various anticancer agents. The compound's utility in this domain stems from its ability to be incorporated into molecular frameworks that exhibit cytotoxic properties and tubulin polymerization inhibition mechanisms [1] [5]. Structure-activity relationship (SAR) studies have demonstrated that specific derivatives, particularly 2-benzylidene indanones, show remarkable antiproliferative activities against various cancer cell lines through inhibition of tubulin polymerization, disrupting essential microtubule formation during cell division [5].

The fluorinated indanone core enhances the bioactivity profile and metabolic stability of these anticancer candidates, addressing common limitations of early-stage chemotherapeutic agents. Additionally, research has highlighted the role of indanone derivatives in the development of kinamycin analogs, which demonstrate potent cytotoxic effects against diverse cancer models [3]. These advanced derivatives typically incorporate the this compound moiety as part of more complex molecular architectures designed to target specific biological pathways dysregulated in cancer cells.

Additional Therapeutic Applications

Beyond neuroprotection and oncology, this compound finds applications in several other therapeutic areas:

  • Antiviral Agents: Indanone derivatives have demonstrated promising activity against various viral targets, including hepatitis C virus (HCV) replication inhibitors [3] [5].
  • Antibacterial Applications: Fluorinated indanone compounds show enhanced antibacterial properties compared to their non-fluorinated analogs, with improved pharmacokinetic profiles [3] [5].
  • Cannabinoid Receptor Targeting: Recent research has utilized fluorinated indanone derivatives in the development of cannabinoid receptor type 2 (CB2R) ligands for positron emission tomography (PET) imaging, enabling visualization of CB2R upregulation in pathological conditions including cancer and neurological disorders [6].
  • Antimalarial and Antifungal Applications: The indanone scaffold demonstrates broad-spectrum biological activity, extending to parasitic and fungal pathogens [3] [5].

Experimental Protocols & Technical Guidance

Analytical Methodologies for Characterization

Comprehensive characterization of this compound and its derivatives is essential for quality control in pharmaceutical development. The following analytical protocols are recommended:

  • Purity Assessment by HPLC:

    • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Gradient elution with acetonitrile/water (0.1% formic acid)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm
    • Retention Time: Typically 8-12 minutes (method-specific)
    • System Suitability: Resolution ≥2.0 between closely eluting peaks
  • Structural Confirmation:

    • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (101 MHz, CDCl₃) for structural verification
    • Mass Spectrometry: ESI-MS for molecular weight confirmation
    • Elemental Analysis: Carbon, hydrogen, fluorine content quantification
Practical Handling and Storage Guidelines

Proper handling and storage of this compound are critical for maintaining compound integrity and ensuring experimental reproducibility:

  • Storage Conditions: Maintain at 0-8°C in tightly sealed containers under inert atmosphere to prevent degradation [1]
  • Handling Precautions: Use in well-ventilated areas with appropriate personal protective equipment including gloves and safety glasses
  • Stability Considerations: The compound demonstrates moderate stability at room temperature for short periods but should be stored under recommended conditions for long-term preservation
  • Reconstitution: Allow the compound to equilibrate to room temperature before opening containers to prevent moisture condensation

Safety and Regulatory Considerations

Occupational Health and Safety

This compound requires careful handling with appropriate safety precautions to mitigate potential health risks. Current safety data indicates the following hazard classifications:

  • Acute Toxicity: Category 4 for oral, dermal, and inhalation exposure routes
  • Skin and Eye Irritation: Category 2 (skin irritant, eye irritant)
  • Specific Target Organ Toxicity: Single exposure (STOT SE) Category 3, with respiratory system identified as a target organ [2]

Recommended personal protective equipment includes N95 dust masks, chemical safety goggles, and gloves appropriate for organic compounds. Laboratory operations should be conducted in properly functioning fume hoods or with adequate local exhaust ventilation to maintain airborne concentrations below exposure limits.

Regulatory and Environmental Considerations

From a regulatory perspective, this compound is not classified as hazardous material (Hazmat), antibiotic, or DEA-regulated substance under standard conditions [1]. However, environmental considerations should be noted:

  • Water Pollution Classification: WGK 3, indicating strongly polluting properties requiring careful wastewater management [2]
  • Disposal Considerations: Contaminated packaging should be treated as hazardous waste and disposed of according to local regulations
  • Product Classification: Combustible solid (Storage Class Code 11) [2]

Regulatory compliance represents both a challenge and opportunity in the commercial development of this compound, particularly in North America where stringent policies enforced by the EPA and FDA require manufacturers to adhere to comprehensive safety, environmental, and quality standards throughout the product lifecycle [7].

Conclusion and Future Perspectives

This compound continues to be a versatile and valuable intermediate in pharmaceutical development, with demonstrated applications across multiple therapeutic domains. Its unique structural features, combining the indanone scaffold with strategic fluorine substitution, contribute to enhanced biological activity and improved pharmacokinetic properties in resulting drug candidates.

The future trajectory of this compound applications appears promising, with several emerging trends shaping its continued utilization:

  • Sustainable Synthesis: Development of greener synthetic methodologies, including microwave-assisted reactions and recyclable catalyst systems
  • Personalized Medicine: Incorporation into targeted therapies with specific molecular profiles
  • Theranostic Applications: Utilization in combined therapeutic and diagnostic agents, particularly in oncology
  • Continuous Manufacturing: Implementation of flow chemistry approaches for improved efficiency and reproducibility

References

Influence of Fluorine Substitution on Indanone Properties: Technical Guide for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Indanone-Based Drug Design

The introduction of fluorine atoms into indanone scaffolds represents a powerful strategy in modern medicinal chemistry and materials science for precisely modulating molecular properties. Fluorine's unique characteristics—including its strong electronegativity, relatively small atomic size, and low polarizability—enable dramatic effects on indanone behavior without drastically altering molecular geometry. This whitepaper synthesizes current research demonstrating how strategic fluorine incorporation affects indanone biological activity, structural features, electronic distribution, and synthetic approaches, providing pharmaceutical researchers with evidence-based guidance for molecular design.

Indanones (2,3-dihydro-1H-inden-1-ones) constitute an important class of bioactive compounds with demonstrated applications as acetylcholinesterase inhibitors for Alzheimer's disease, MAO-B inhibitors for Parkinson's disease, anticancer agents, and antimicrobial compounds [1]. The growing importance of fluorinated indanones in pharmaceutical development stems from fluorine's ability to fine-tune critical properties including metabolic stability, membrane permeability, binding affinity, and selectivity while maintaining the core indanone structure that confers bioactivity across multiple therapeutic domains.

Effects on Biological Activity and Binding Interactions

Quantitative Analysis of Fluorine-Enhanced Bioactivity

Table 1: Biological Activity Enhancement Through Fluorine Substitution in Indanone Derivatives

Biological Target Indanone Derivative Fluorine Position Biological Activity Reference
Acetylcholinesterase (AChE) 2-substituted 1-indanones C2 position Enhanced inhibitory potency through hydrophobic interactions [2]
Monoamine Oxidase B (MAO-B) 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one C6 position Kᵢ = 6 nM; exceptional affinity and selectivity for MAO-B [3]
Amyloid Beta (Aβ) Multi-target Alzheimer ligands Aromatic ring Inhibition of Aβ self-assembly with IC₅₀ values 14.8-18.6 nM [1]
General Drug Properties Various fluorinated indanones Multiple positions Improved blood-brain barrier penetration [3]
Molecular Basis for Enhanced Biological Activity

The integration of fluorine atoms into indanone frameworks significantly enhances their interaction with biological targets through multiple sophisticated mechanisms:

  • Hydrophobic enclosure effects: Fluorine substitution at strategic positions, particularly at the C2 position of the indanone scaffold, creates localized hydrophobic regions that strongly interact with complementary hydrophobic pockets in enzyme active sites. Molecular docking studies of 2-substituted 1-indanone derivatives with acetylcholinesterase (AChE) demonstrate that replacing small protonated nitrogen moieties with fluorinated hydrophobic groups significantly enhances binding affinity. These fluorinated groups with high partial positive charge character form stronger van der Waals interactions with the enzyme's aromatic residues, particularly in the peripheral anionic site [2].

  • Enhanced target selectivity: Research on monoamine oxidase B (MAO-B) inhibitors reveals that specific fluorination patterns confer exceptional target selectivity. The derivative 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one exhibits nanomolar affinity (Kᵢ = 6 nM) for MAO-B with minimal binding to the closely related MAO-A isoform, highlighting fluorine's role in achieving therapeutic specificity while maintaining blood-brain barrier permeability essential for central nervous system targets [3].

  • Multi-target engagement in complex diseases: For multifactorial conditions like Alzheimer's disease, fluorinated indanones demonstrate unique capacity to simultaneously engage multiple pathological targets. Specific fluorinated derivatives inhibit both cholinesterases (AChE IC₅₀ values 14.8-18.6 nM) and amyloid-beta aggregation, addressing both cholinergic deficit and protein misfolding pathologies through a single molecular entity [1].

G FluorinatedIndanone Fluorinated Indanone HydrophobicEffect Hydrophobic Effect FluorinatedIndanone->HydrophobicEffect ElectronicModulation Electronic Modulation FluorinatedIndanone->ElectronicModulation MetabolicStability Enhanced Metabolic Stability FluorinatedIndanone->MetabolicStability BindingAffinity Increased Binding Affinity HydrophobicEffect->BindingAffinity ElectronicModulation->BindingAffinity BBBPenetration Blood-Brain Barrier Penetration MetabolicStability->BBBPenetration TargetSelectivity Improved Target Selectivity BindingAffinity->TargetSelectivity

Figure 1: Molecular mechanisms through which fluorine substitution enhances indanone bioactivity

Structural and Electronic Properties

Crystallographic and Computational Evidence of Structural Modulation

Table 2: Structural and Electronic Modifications Induced by Fluorine in Indanone Systems

Property Category Specific Effect Experimental Evidence Structural Basis
Conformational Preferences Preference for chelated cis-enol form in trifluoroacetylated ketones X-ray crystallography [4] Strong hydrogen bonding involving fluorine atoms
Molecular Geometry Altered torsion angles and ring planarity DFT calculations (B3LYP/6-311G(d,p)) [5] Electron withdrawal and steric effects
Electron Distribution Decreased HOMO-LUMO energy gap Frontier orbital analysis [5] Electron-withdrawing inductive effect
Nonlinear Optics Enhanced hyperpolarizability Computational predictions [5] Asymmetric electron density distribution

Advanced computational and crystallographic studies provide compelling evidence for fluorine's profound influence on indanone molecular architecture and electronic characteristics:

  • Conformational control in solution and solid states: Trifluoroacetylated indanone derivatives exhibit a strong preference for the chelated cis-enol tautomer, as confirmed by X-ray crystallography. This preference stems from the formation of intramolecular hydrogen bonds between the enol hydroxyl group and neighboring fluorine atoms, creating stable six-membered pseudocyclic structures that dominate the conformational equilibrium. In contrast, non-fluorinated analogs exist primarily as the cross-conjugated triketo form, demonstrating fluorine's ability to shift tautomeric equilibria [4].

  • Electronic redistribution and frontier orbital modulation: Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal that fluorine substitution systematically alters frontier orbital energetics in indanone systems. The strong electron-withdrawing effect of fluorine lowers both HOMO and LUMO energy levels, but produces a particularly pronounced stabilization of the LUMO, resulting in a reduced HOMO-LUMO gap that influences spectroscopic properties and chemical reactivity. These electronic changes manifest experimentally in altered UV-Vis absorption spectra and enhanced nonlinear optical responses predicted for fluorinated derivatives [5].

  • Electrostatic potential redistribution: Molecular electrostatic potential (MEP) mapping demonstrates that fluorine substitution creates localized regions of enhanced positive potential at neighboring carbon atoms, while inducing negative potential around the substitution site. This polarization creates complementary electrostatic surfaces that influence molecular packing in crystalline states and recognition of biological targets through directional interactions not achievable with non-fluorinated analogs [5].

Synthesis and Functionalization Methods

Strategic Approaches to Fluorinated Indanones

The synthesis of fluorinated indanone derivatives employs both conventional fluorination methodologies and innovative approaches designed to address the challenges of selective fluorine introduction:

  • Electrophilic fluorination with Selectfluor reagents: A highly effective method for direct fluorination utilizes Selectfluor F-TEDA-BF₄ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as an electrophilic fluorine source. This reagent enables regioselective fluorination at the α-position to the carbonyl group when reactions are conducted in methanol solvent, producing 2-fluoro-1,3-indanediones in yields up to 60% [4] [6]. The reaction mechanism involves initial formation of an enol intermediate that undergoes electrophilic attack by the activated fluorine source.

  • Claisen condensation for trifluoromethylated derivatives: The introduction of trifluoromethyl groups employs Claisen-type condensations between trifluoromethyl ethyl acetate and appropriate ketone precursors in the presence of sodium methoxide base. This approach provides efficient access to trifluoromethyl-β-diketone precursors that can be cyclized to fluorinated indanones with yields ranging from 22-60% [4]. The strong electron-withdrawing character of the CF₃ group introduces significant electronic effects while maintaining metabolic stability.

  • Friedel-Crafts routes to fluorinated scaffolds: Intramolecular Friedel-Crafts acylation represents a classical approach to indanone formation that can be adapted for fluorinated systems. Using microwave-assisted conditions with metal triflate catalysts in ionic liquids provides an environmentally benign route with improved yields and the possibility of catalyst recycling [1]. This method is particularly valuable for constructing fluorinated indanones where the fluorine atom is pre-installed on the aromatic ring.

G StartingMaterials Aromatic Precursors Fluorinated Building Blocks FCReaction Friedel-Crafts Cyclization Metal triflates, Ionic liquids StartingMaterials->FCReaction ClaisenCond Claisen Condensation CF₃CO₂Et, NaOMe, 22-60% yield StartingMaterials->ClaisenCond ElectrophilicF Electrophilic Fluorination Selectfluor, MeOH, 60% yield FCReaction->ElectrophilicF FluorinatedIndanones Fluorinated Indanone Products ElectrophilicF->FluorinatedIndanones ClaisenCond->FluorinatedIndanones

Figure 2: Synthetic approaches to fluorinated indanone derivatives

Experimental Protocols and Methodologies

Detailed Procedures for Synthesis and Characterization

Protocol 1: Electrophilic Fluorination Using Selectfluor Reagent [4]

  • Reaction Setup: Charge a 100 mL round-bottom flask with 40 mL dry acetonitrile and the indanone substrate (1.0 equivalent). Add Selectfluor reagent (1-3 equivalents) dissolved in 30 mL acetonitrile dropwise with stirring.
  • Reaction Conditions: Heat the reaction mixture at reflux temperature under inert atmosphere for 10-30 hours, monitoring reaction progress by TLC or LC-MS.
  • Workup Procedure: Concentrate the reaction mixture under reduced pressure. Take up the residue in distilled water and extract with dichloromethane (3 × 25 mL). Combine organic extracts and dry over anhydrous sodium sulfate.
  • Purification: Remove solvent under reduced pressure and purify the crude product by radial chromatography using hexane/ethyl acetate gradients.
  • Characterization: Characterize products by ( ^1H ), ( ^{13}C ), and ( ^{19}F ) NMR spectroscopy. For 2-fluoro-1,3-indanedione, expect characteristic NMR signals: ( ^1H ) NMR: δ 5.4 (d, ( ^1J_{H-F} ) = 51.0 Hz, 1H), 7.65-8.22 (m, 4H); ( ^{19}F ) NMR: δ -207.3 (d, ( ^1J_{F-H} ) = 51.1 Hz, 1F).

Protocol 2: Molecular Docking Studies with Acetylcholinesterase [2]

  • Protein Preparation: Obtain the crystal structure of acetylcholinesterase (e.g., PDB ID: 1ACJ) from the Protein Data Bank. Remove water molecules and co-crystallized ligands using molecular visualization software. Add hydrogen atoms and assign appropriate protonation states using molecular modeling software such as SYBYL.
  • Ligand Preparation: Draw fluorinated indanone structures using chemdraw software. Optimize geometries using molecular mechanics (MMFF94 force field) followed by semi-empirical or DFT calculations to determine lowest energy conformations.
  • Docking Procedure: Perform automated docking using GOLD (Genetic Optimization for Ligand Docking) software. Define the active site as a 10-15Å sphere centered on the catalytic triad. Use the Chemscore scoring function with default parameters. Run 50 genetic algorithm operations per ligand with population size of 100.
  • Analysis: Analyze resulting poses for hydrogen bonding, hydrophobic interactions, and π-π stacking. Pay particular attention to interactions between fluorine atoms and protein residues in the peripheral anionic site. Calculate binding scores and compare with non-fluorinated analogs.

Protocol 3: Computational Analysis of Electronic Properties [5]

  • Geometry Optimization: Perform initial molecular geometry optimization using Density Functional Theory at the B3LYP/6-311G(d,p) level. Confirm stationary points as minima through frequency calculations (no imaginary frequencies).
  • Electronic Property Calculation: Calculate molecular electrostatic potentials using the same theoretical level. Generate electrostatic potential maps visualized on electron density surfaces (0.001 a.u. isosurface).
  • Frontier Orbital Analysis: Extract HOMO and LUMO energies from optimized structures. Calculate HOMO-LUMO gaps and visualize frontier orbital distributions.
  • NLO Property Prediction: Compute linear polarizabilities (α) and first hyperpolarizabilities (β) using coupled-perturbed Hartree-Fock methods. Compare values for fluorinated versus non-fluorinated indanone derivatives.
Analytical Techniques for Characterization
  • ( ^{19}F ) NMR Spectroscopy: Essential for characterizing fluorinated indanones, with chemical shifts typically appearing between -125 to -210 ppm relative to CFCl₃. Coupling constants (( ^1J_{F-H} ), ( ^2J_{F-H} )) provide information about fluorine position and molecular conformation [4].
  • X-ray Crystallography: Provides definitive structural information, particularly regarding fluorine-induced conformational preferences and intermolecular interactions in solid state [4].
  • DFT Calculations: The B3LYP/6-311G(d,p) method reliably predicts geometric parameters, electronic properties, and vibrational frequencies for fluorinated indanones [5].

Conclusion and Future Perspectives

The strategic incorporation of fluorine atoms into indanone frameworks represents a versatile approach for fine-tuning molecular properties critical to pharmaceutical development. As demonstrated through both experimental and computational studies, fluorine substitution exerts profound effects on biological activity through enhanced binding interactions and improved pharmacokinetic properties, on structural features through conformational control and altered packing arrangements, and on electronic characteristics through polarized distribution of electron density.

Future developments in fluorinated indanone chemistry will likely focus on expanding the synthetic toolbox for introducing diverse fluorine patterns, including late-stage fluorination methods that enable rapid analog preparation. Additionally, the application of machine learning approaches to predict optimal fluorine substitution patterns for specific biological targets represents an emerging frontier. As our understanding of fluorine-specific biomolecular recognition deepens, the rational design of fluorinated indanones with tailored properties will continue to provide valuable therapeutic agents for treating neurological disorders, cancer, and infectious diseases.

References

Synthesis and Application of 3-Arylindanone Derivatives as Novel Tubulin Polymerization Inhibitors for Colorectal Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Background

3-Arylindanone derivatives represent a promising class of small molecule therapeutics designed to overcome the limitations of current colorectal cancer treatments. These compounds function as tubulin polymerization inhibitors that specifically target the colchicine binding site (CBS), demonstrating superior efficacy and safety profiles compared to first-line therapy 5-fluorouracil (5-FU). The strategic incorporation of a 5-fluoro substituent on the indanone core structure enhances both the biological activity and metabolic stability of these compounds, making them particularly valuable in anticancer drug development. The molecular hybridization approach combines the indanone scaffold—inspired by natural products from Caragana sinica—with the essential 4,5,6-trimethoxyphenyl group characteristic of known colchicine site inhibitors, creating novel chemical entities with optimized binding interactions at the tubulin dimer interface [1].

The therapeutic significance of these compounds stems from the critical role of microtubules in cell division and the demonstrated clinical utility of microtubule-targeting agents in cancer chemotherapy. Among the eight identified binding sites on microtubules, the colchicine binding site has emerged as a particularly attractive target for novel chemotherapeutic development due to its potential for overcoming multidrug resistance, reduced allergic reactions compared to taxane site binders, and additional antiangiogenic effects through tumor vasculature disruption [1]. The 3-arylindanone derivatives discussed in this protocol represent a structurally distinct class of CBS inhibitors that exhibit remarkable potency against colorectal cancer cell lines while demonstrating reduced toxicity against normal human cells and minimal cardiotoxicity concerns based on hERG channel assessments [1] [2].

Synthetic Chemistry Protocols

Synthesis of Racemic 3-Arylindanone Analogues

The synthetic route to racemic 3-arylindanone derivatives follows a two-step sequence commencing from commercially available 3,4,5-trimethoxyacetophenone (7) [1]. This protocol enables efficient access to a diverse library of analogues for structure-activity relationship studies:

  • Step 1: Aldol Condensation - In a typical procedure, dissolve 3,4,5-trimethoxyacetophenone (7, 1.0 equiv) and the appropriate aryl aldehyde (1.2 equiv) in anhydrous methanol (10 mL per mmol of ketone). Add sodium methoxide (1.5 equiv) slowly at 0°C with stirring. After complete addition, allow the reaction mixture to warm to room temperature and continue stirring for 6-8 hours monitored by TLC (hexane:ethyl acetate, 7:3). The resulting α,β-unsaturated ketones (8a–q) precipitate from the reaction mixture and can be collected by filtration, washed with cold methanol, and used directly in the next step without further purification [1].

  • Step 2: Nazarov Cyclization - Suspend the crude chalcone intermediate (8a–q, 1.0 equiv) in dry dichloromethane (DCM, 8 mL per mmol) under nitrogen atmosphere. Add methanesulfonic acid (3.0 equiv) dropwise at 0°C, then heat the reaction mixture under reflux for 4-6 hours until complete consumption of the starting material as monitored by TLC. Cool the mixture to room temperature, carefully quench with saturated sodium bicarbonate solution, and extract with DCM (3 × 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (gradient elution with hexane:ethyl acetate, 9:1 to 7:3) to afford the desired 3-arylindanone analogues (9a–q) as crystalline solids [1].

Asymmetric Synthesis of Optically Pure (R)-9k and (S)-9k

For compounds demonstrating significant biological activity, an enantioselective synthetic approach has been developed to access optically pure isomers. The synthesis of (R)-9k exemplifies this protocol [1]:

  • Step 1: Claisen-type Condensation - React enantiomerically pure (R)-methyl p-tolylsulfoxide (1.2 equiv) with methyl 3,4,5-trimethoxybenzoate (10, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 8 mL per mmol of ester) at -78°C under nitrogen. Add lithium diisopropylamide (LDA, 1.5 equiv) dropwise and maintain the temperature at -78°C for 3 hours. Allow the reaction to warm slowly to room temperature overnight. Quench with saturated ammonium chloride solution, extract with ethyl acetate (3 × 20 mL), dry the combined organic layers over sodium sulfate, and concentrate. Purify the β-keto sulfoxide (11) by flash chromatography (90% yield) [1].

  • Step 2: Knoevenagel Condensation - Dissolve the β-keto sulfoxide (11, 1.0 equiv) and 3-fluoro-4-ethoxybenzaldehyde (1.3 equiv) in anhydrous toluene (10 mL per mmol). Add catalytic amounts of acetic acid (0.1 equiv) and piperidine (0.1 equiv). Heat the mixture under reflux with azeotropic removal of water using a Dean-Stark apparatus for 6-8 hours. Cool, concentrate under reduced pressure, and purify the enone intermediate (12) by column chromatography [1].

  • Step 3: Nazarov Cyclization and Auxiliary Removal - Dissolve the enone (12, 1.0 equiv) in dry toluene (8 mL per mmol) under nitrogen. Add aluminum chloride (1.2 equiv) and stir at room temperature for 4 hours. Monitor reaction completion by TLC, then quench with water and extract with ethyl acetate (3 × 20 mL). Dry, concentrate, and subject the cyclization product (13) to reductive desulfurization using zinc powder (5.0 equiv) in acetic acid (5 mL per mmol) at 60°C for 2 hours. Filter, concentrate, and purify by recrystallization to afford optically pure (R)-9k. Apply the identical sequence starting from (S)-methyl p-tolylsulfoxide to obtain (S)-9k [1].

Table 1: Physical Properties and Characterization of Key 5-Fluoroindanone Intermediate

Property Value/Specification Reference
CAS Number 700-84-5 [3] [4]
Purity ≥99% [3]
Molecular Formula C~9~H~7~FO [3] [4]
Molecular Weight 150.15 g/mol [3] [4]
Appearance White to yellow crystalline powder [4]
Melting Point 38-40°C [3]
Boiling Point 113-114°C [3]
Density 1.216 g/mL at 25°C [3]
Flash Point 113°C (closed cup) [3]
Storage Conditions 0-8°C [4]

Structure-Activity Relationships

Key Structural Modifications and Biological Impact

Comprehensive structure-activity relationship (SAR) analysis of the 3-arylindanone series has identified critical structural features governing anticancer activity:

  • Trimethoxyphenyl Ring (A-ring): The 4,5,6-trimethoxyphenyl moiety at position 1 of the indanone scaffold is essential for tubulin binding, with the methoxy groups engaging in critical hydrophobic interactions with residues Cys241 and Val181 in the colchicine binding site. Removal or substitution of these methoxy groups dramatically reduces antiproliferative activity [1].

  • 3-Aryl Substituents (B-ring): Electronic properties and substitution patterns on the 3-aryl ring significantly influence potency. Electron-withdrawing groups at the ortho and meta positions generally enhance activity, with the 3-fluoro-4-ethoxyphenyl substitution in compound 9k demonstrating optimal interactions with the binding pocket [1].

  • Stereochemical Considerations: Enantiomeric purity profoundly affects biological activity, with the (R)-enantiomer of compound 9k exhibiting significantly superior potency compared to its (S)-counterpart. This stereospecificity underscores the chiral nature of the tubulin binding pocket and highlights the importance of asymmetric synthesis in optimizing this series [1].

  • Fluorine Incorporation: Strategic introduction of fluorine at the 5-position of the indanone core enhances metabolic stability and membrane permeability while influencing the electron density of the aromatic system, potentially optimizing π-π stacking interactions with aromatic residues in the binding site [1] [3] [4].

Table 2: In Vitro Antiproliferative Activities (IC~50~, μM) of Selected 3-Arylindanone Derivatives

Compound R1 R2 R3 HeLa A2780 HCT-116
9a H OMe H 0.43 ± 0.06 0.69 ± 0.07 1.88 ± 0.06
9b H OMe F 0.60 ± 0.09 0.70 ± 0.07 0.25 ± 0.04
9c H OMe Cl 2.13 ± 0.11 2.52 ± 0.16 0.31 ± 0.03
9d H OMe Br 3.52 ± 0.34 4.87 ± 0.58 0.80 ± 0.11
9k (racemic) H OEt F N/R N/R 0.19 ± 0.03
(R)-9k H OEt F 0.08 ± 0.01 0.06 ± 0.01 0.05 ± 0.01
5-FU - - - 4.20 ± 0.35 2.30 ± 0.22 1.90 ± 0.16
Colchicine - - - 0.02 ± 0.01 0.03 ± 0.01 0.04 ± 0.01

N/R: Not reported in source; 5-FU: 5-fluorouracil [1]

Biological Evaluation Protocols

In Vitro Antiproliferative Activity Assay

The anti-proliferative potency of synthesized 3-arylindanone derivatives should be evaluated against a panel of human cancer cell lines using the standardized CCK-8 assay:

  • Cell Culture: Maintain human cancer cell lines (HeLa, A2780, HCT-116) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptococcus in a humidified incubator at 37°C with 5% CO₂ [1].

  • Compound Treatment: Seed cells in 96-well plates at a density of 5 × 10³ cells per well and allow to adhere for 24 hours. Prepare serial dilutions of test compounds in DMSO (final concentration not exceeding 0.1%) and treat cells for 72 hours [1].

  • Viability Assessment: After treatment, add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours. Measure absorbance at 450 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using nonlinear regression analysis (GraphPad Prism software) [1].

Tubulin Polymerization Inhibition Assay

The mechanistic evaluation of tubulin polymerization inhibition should be performed using purified tubulin proteins:

  • Reagent Preparation: Prepare reaction buffer containing 1 mM GTP, 3.4 M glycerol, 10 μM test compound (or vehicle control), and 2 mg/mL purified tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.8) [1].

  • Kinetic Measurement: Transfer the reaction mixture to pre-warmed microplates and immediately monitor tubulin polymerization by measuring absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled plate reader [1].

  • Data Analysis: Calculate the rate of polymerization (slope of the linear phase) and maximum absorbance reached during the plateau phase. Compare compound-treated samples to colchicine (positive control) and vehicle-treated (negative control) samples to determine relative inhibition potency [1].

EBI Competition Assay

The binding site competition assay evaluates displacement of ethidium bromide (EBI) from the colchicine binding site:

  • Sample Preparation: Incubate tubulin (1 μM) with increasing concentrations of test compound (0-20 μM) in PEM buffer for 30 minutes at room temperature. Add EBI (2 μM) and continue incubation for 15 minutes [1].

  • Fluorescence Measurement: Record fluorescence emission spectra (excitation at 525 nm, emission scan from 550-700 nm) using a spectrofluorometer. Monitor decreases in EBI fluorescence intensity at 610 nm as indicator of compound displacement [1].

  • Data Analysis: Calculate percentage displacement relative to EBI-only control and determine IC₅₀ values for displacement using nonlinear regression analysis [1].

Experimental Workflows

Synthetic Route to 3-Arylindanone Derivatives

The following workflow illustrates the complete synthetic pathway for preparing 3-arylindanone derivatives, including both racemic and asymmetric approaches:

G Start Starting Materials A 3,4,5-Trimethoxyacetophenone (7) Start->A B Aryl Aldehydes Start->B C (R)- or (S)-Methyl p-tolylsulfoxide Start->C D Methyl 3,4,5-trimethoxybenzoate (10) Start->D Int1 α,β-Unsaturated Ketones (8a-q) A->Int1 Step 1: Aldol Condensation B->Int1 Int2 β-Keto Sulfoxide (11) C->Int2 Claisen-type Condensation D->Int2 P1 Racemic 3-Arylindanones (9a-q) Int1->P1 Step 2: Nazarov Cyclization Int3 Enone Intermediate (12) Int2->Int3 Knoevenagel Condensation P2 Cyclization Product (13) Int3->P2 Nazarov Cyclization (AlCl3) P3 Optically Pure (R)-9k or (S)-9k P2->P3 Zn/AcOH Auxiliary Removal

Biological Evaluation Workflow

The comprehensive biological evaluation pathway for characterizing 3-arylindanone derivatives:

G Start Synthesized Compounds A In Vitro Antiproliferative Activity (CCK-8 Assay) Start->A B Selectivity Assessment (Normal Cell Lines) A->B Selective Compounds C Tubulin Polymerization Inhibition Assay B->C Potent & Selective D EBI Competition Assay (Binding Site Verification) C->D Tubulin Active E hERG Assay (Cardiotoxicity Assessment) D->E Confirmed CBS Binding F Molecular Dynamics Simulations & Docking E->F Negligible Cardiotoxicity G Lead Compound Identification F->G Promising CBSI Candidate

Research Applications and Therapeutic Potential

The 3-arylindanone derivatives, particularly the lead compound (R)-9k, demonstrate significant potential as novel chemotherapeutic agents for colorectal cancer treatment. These compounds address critical limitations of current first-line therapies by combining enhanced anticancer efficacy with improved safety profiles. The strategic design as colchicine binding site inhibitors enables evasion of common resistance mechanisms while potentially providing additional antiangiogenic benefits through disruption of tumor vasculature [1] [2].

The promising safety profile of (R)-9k represents a particular advantage over existing treatments. Comprehensive evaluation has demonstrated significantly reduced cytotoxicity against normal human cells compared to 5-FU and colchicine, coupled with negligible cardiotoxicity as confirmed through hERG channel assessments. This enhanced therapeutic window suggests potential for higher dosing regimens and improved patient tolerance in clinical settings [1]. Furthermore, the distinct chemical scaffold of 3-arylindanones may provide intellectual property advantages for drug development compared to more established chemotherapeutic classes.

From a medicinal chemistry perspective, the incorporation of fluorine at the 5-position of the indanone core enhances metabolic stability and influences electronic properties, potentially contributing to the optimized pharmacological profile observed with these compounds. The demonstrated synthetic accessibility of both racemic and enantiopure forms facilitates further structural optimization and scale-up potential for preclinical development [1] [3] [4].

Conclusion

The synthetic protocols and biological evaluation methods detailed in this application note provide a comprehensive framework for developing 3-arylindanone derivatives as promising tubulin polymerization inhibitors for colorectal cancer therapy. The optimized compounds, particularly (R)-9k, demonstrate superior antiproliferative activity against colorectal cancer cell lines compared to 5-FU, while exhibiting reduced toxicity against normal cells and negligible cardiotoxicity. The well-established structure-activity relationships enable rational design of improved analogues, and the detailed experimental protocols ensure reproducibility in biological assessment. These 3-arylindanone derivatives represent a promising new class of colchicine binding site inhibitors with significant potential for further development as anticancer therapeutics.

References

Application Notes and Protocols for Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The catalytic asymmetric fluorination of alkyl 1-indanone-2-carboxylates represents a significant advancement in the synthesis of chiral fluorinated molecules, which are pivotal in pharmaceutical and agrochemical industries. The incorporation of fluorine into organic molecules can profoundly alter their metabolic stability, lipophilicity, and bioavailability [1]. This document provides detailed application notes and standardized protocols for achieving high enantioselectivity (up to 96% ee) in this transformation using a Pybox-Eu(III) catalytic system [1].

Catalytic System and Optimization

The optimization process identified the combination of Europium(III) triflate and the commercially available chiral ligand (S,R)-ind-pybox as the most effective catalytic system, using N-fluorobenzensulfonimide (NFSI) as the electrophilic fluorinating agent [1].

Optimization Data Summary

Table 1: Key Optimization Findings for the α-Fluorination Reaction [1]

Metal Salt Ligand Substrate Temperature Yield (%) ee (%)
Eu(OTf)₃ (R,R)-Ph-pybox 2b Room Temp 76 ~0 (racemic)
Eu(OTf)₃ (S,R)-ind-pybox 2b Room Temp 87 78
La(OTf)₃ (S,R)-ind-pybox 2c -30 °C 80 63
Eu(OTf)₃ (S,R)-ind-pybox 2c -30 °C 85 96
Eu(OTf)₃ (S,R)-ind-pybox 2d -30 °C 82 90

The data demonstrates that the sterically hindered tert-butyl ester (2c) in combination with the ind-pybox-Eu(III) system at -30 °C provides the highest enantioselectivity [1].

Substrate Synthesis and Scope

Preparation of Alkyl 1-indanone-2-carboxylates

The β-keto ester substrates are synthesized in two steps from 1-indanones [1]:

  • Step 1 (Acylation): 1-indanone is treated with sodium hydride (NaH) as a base and dimethyl carbonate as an electrophile in THF as solvent. Yields for this step are excellent, typically ranging from 75% to 100% [1].
  • Step 2 (Transesterification): The initial methyl ester undergoes transesterification to yield various secondary and tertiary β-keto esters. This step provides yields in the range of 54% to 89% [1].
Substrate Scope and Performance

Table 2: Scope of Alkyl 1-indanone-2-carboxylates in Asymmetric Fluorination [1]

Substrate R Group Aromatic Substituent(s) Yield (%) ee (%)
10e tert-butyl 6-OMe 85 90
10f tert-butyl 6-Br 80 89
10g tert-butyl 6-CF₃ 84 81
10h tert-butyl 5,7-diOMe 66 91
10j tert-butyl 5-F 83 93

Key Notes on Substrate Scope:

  • Substituents at the 6-position of the aromatic ring influence both reaction time and enantioselectivity. An electron-donating group like -OMe (10e) affords higher ee (90%) than an electron-withdrawing -CF₃ group (10g, 81% ee) [1].
  • The reaction time for substrate 10g (6-CF₃) is reduced to 8 hours, compared to 24 hours for 10e (6-OMe) [1].
  • Substrates with multiple substituents (10h) or halogen atoms (10j) are well-tolerated, maintaining high enantioselectivity [1].

Detailed Experimental Protocol

Reagents and Materials
  • Catalyst Precursor: Europium(III) triflate (Eu(OTf)₃)
  • Chiral Ligand: (S,R)-ind-pybox
  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)
  • Substrate: tert-Butyl 1-indanone-2-carboxylate (2c)
  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous
  • Other: Molecular sieves (4 Å)
Step-by-Step Procedure
  • Catalyst Preparation:

    • In an argon-filled glove box, combine Eu(OTf)₃ (10 mol%) and (S,R)-ind-pybox (11 mol%) in dry CH₂Cl₂.
    • Stir the mixture at room temperature for 30 minutes to form the active chiral catalyst complex.
  • Reaction Setup:

    • To a solution of the pre-formed catalyst, add tert-butyl 1-indanone-2-carboxylate (2c, 1.0 equivalent) and activated 4 Å molecular sieves.
    • Cool the reaction mixture to -30 °C under an inert atmosphere.
  • Fluorination:

    • Add NFSI (1.2 equivalents) portion-wise to the cooled reaction mixture.
    • Stir the reaction at -30 °C and monitor by TLC or LC-MS until completion (typically 24-48 hours).
  • Work-up:

    • Filter the reaction mixture to remove molecular sieves.
    • Dilute the filtrate with ethyl acetate and wash with brine.
    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to obtain the pure α-fluorinated product.
Characterization Data
  • The α-fluorinated products are characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
  • Enantiomeric excess (ee) is determined by chiral HPLC analysis using appropriate chiral stationary phases (e.g., Chiralpak AD-H, OD-H, or AS-H columns).

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for this asymmetric fluorination reaction.

G Start Start Reaction Setup CatPrep Catalyst Preparation Eu(OTf)₃ + (S,R)-ind-pybox in dry CH₂Cl₂ Start->CatPrep AddSub Add Substrate & Molecular Sieves CatPrep->AddSub Cool Cool to -30°C AddSub->Cool AddNFSI Add NFSI (1.2 equivalents) Cool->AddNFSI Stir Stir at -30°C (24-48 hours) AddNFSI->Stir Workup Reaction Work-up Filter, Wash, Dry Stir->Workup Purif Purification Flash Chromatography Workup->Purif End Pure α-Fluorinated Product Purif->End

Diagram 1: Experimental workflow for asymmetric fluorination (Max Width: 760px)

G LnComplex Pybox-Eu(III) Complex Enol Enol Form of β-Keto Ester LnComplex->Enol Coordination Chelate Chiral Eu-Enolate Chelate Enol->Chelate Enolate Formation Fluorinated Fluorinated Product Chelate->Fluorinated F⁺ Transfer Fluorinated->LnComplex Catalyst Regeneration NFSI NFSI NFSI->Chelate Electrophilic Fluorination

Diagram 2: Proposed catalytic cycle for asymmetric fluorination (Max Width: 760px)

Critical Parameters and Troubleshooting

  • Moisture Sensitivity: All reactions must be performed under strict anhydrous conditions and an inert atmosphere to prevent catalyst decomposition.
  • Temperature Control: Maintaining the reaction at -30 °C is crucial for achieving high enantioselectivity.
  • Ligand-to-Metal Ratio: A slight excess of ligand (11 mol% vs. 10 mol% metal) ensures complete complex formation.
  • Molecular Sieves: Use of activated 4 Å molecular sieves is essential to scavenge trace water.

Advantages and Applications

The Pybox-Eu(III) catalyzed fluorination offers several advantages:

  • High Enantioselectivity: Up to 96% ee for optimized substrates [1].
  • Commercial Availability: Both the ligand and metal salt are commercially available.
  • Broad Substrate Scope: Tolerates various substituents on the aromatic ring and different ester groups.
  • Mild Conditions: Reactions proceed effectively at -30 °C without the need for specialized equipment.

The resulting enantioenriched α-fluorinated 1-indanone-2-carboxylates serve as versatile intermediates for pharmaceutical development, given the importance of 1-indanones in compounds with antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities [2].

References

Comprehensive Application Notes: 5-Fluoro-1-indanone as a Key Intermediate in Anti-Cancer Agents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Research Significance of 5-Fluoro-1-indanone

This compound (CAS: 700-84-5) is a fluorinated organic compound with molecular formula C₉H₇FO and molecular weight of 150.15 g/mol. This chemical is commercially available as a white to yellow crystalline powder with a purity of ≥98% and requires storage at 0-8°C for optimal stability [1] [2]. The presence of the fluorine atom at the 5-position of the indanone scaffold significantly enhances the compound's stability and bioactivity, making it particularly valuable in medicinal chemistry for designing more effective drugs [1]. The indanone core structure represents a privileged scaffold in drug discovery, exhibiting diverse biological activities that have been explored extensively in anti-cancer research.

The strategic importance of this compound lies in its dual functionality as both a structural motif and a versatile synthetic intermediate. In pharmaceutical development, it serves as a key building block for the synthesis of various complex molecules, particularly in the development of anti-cancer agents [1]. The compound's significance extends to multiple research domains, including organic synthesis, material science, and biochemical research, where it facilitates the creation of complex molecules and studies of enzyme interactions and metabolic pathways [1]. The fluorine incorporation enhances metabolic stability and membrane permeability, crucial properties for drug candidates, while the indanone core provides a rigid structure that can be efficiently functionalized at multiple positions.

Anti-Cancer Applications of Indanone-Based Derivatives

Recent scientific investigations have revealed that indanone-based derivatives demonstrate promising anti-cancer properties, particularly against colorectal cancer (CRC), which ranks as the third most diagnosed cancer globally and the second leading cause of cancer-related mortality [3] [4]. Through strategic structural modifications, researchers have developed indanone derivatives with potent activity against various cancer cell lines, highlighting the scaffold's versatility and therapeutic potential.

Table 1: Anti-Cancer Activities of Indanone-Based Derivatives

Compound Biological Activity Cancer Cell Lines Key Findings Reference
(R)-9k Tubulin polymerization inhibitor targeting colchicine binding site HCT-116, HeLa, A2780 (colorectal cancer) 14-38 times more potent anti-proliferative activity than 5-FU; higher selectivity against normal cells; negligible cardiotoxicity [3]
ITH-6 NF-κB pathway inhibitor, ROS inducer HT-29, COLO 205, KM 12 (p53 mutant colorectal cancer) Selective cytotoxicity against p53 mutant cells; G2/M phase arrest; apoptosis induction; reduced tumor volume in xenograft models [5] [6]
9b Colchicine binding site inhibitor HCT-116, HeLa, A2780 IC₅₀ = 0.25 μM (HCT-116), 0.60 μM (HeLa), 0.70 μM (A2780) [3]
9a Colchicine binding site inhibitor HCT-116, HeLa, A2780 IC₅₀ = 1.88 μM (HCT-116), 0.43 μM (HeLa), 0.69 μM (A2780) [3]

The structure-activity relationship (SAR) studies of 3-arylindanone derivatives reveal that the 4,5,6-trimethoxyphenyl group (A-ring) is essential for binding to the colchicine site on tubulin, while modifications at the 3-aryl ring (R substituents) significantly influence potency and selectivity [3]. Molecular docking studies demonstrate that representative analogues adopt similar binding conformations to colchicine, with the 4,5,6-trimethoxy groups and 3-fluoro-4-methoxyphenyl moiety positioned close to key amino acids Cys241 and Val181 in the colchicine binding site [3].

Synthetic Protocols for Indanone-Based Anti-Cancer Agents

Synthesis of Racemic 3-Arylindanone Analogues (9a–q)

The synthetic pathway for racemic 3-arylindanone analogues proceeds through two sequential steps: aldol condensation followed by Nazarov cyclization [3].

Procedure:

  • Begin with 3′,4′,5′-trimethoxyacetophenone (7) and various aryl aldehydes.
  • Perform aldol condensation under basic conditions to afford α,β-unsaturated ketones (8a–q).
  • Carry out Nazarov cyclization by treating intermediates 8a–q with methanesulfonic acid.
  • Purify the final 3-arylindanone analogues (9a–q) using silica gel column chromatography.

Monitoring Reaction Progress: The reaction progress should be monitored by thin-layer chromatography (TLC). Characterize all synthetic compounds using (^1)H NMR, (^13)C NMR, and HRMS to confirm structural identity and purity.

Asymmetric Synthesis of Optically Pure (R)-9k and (S)-9k

For enantiomerically pure compounds, an asymmetric synthesis approach is employed [3]:

Procedure:

  • Conduct Claisen-type condensation of enantiomerically pure methyl p-tolylsulfoxide with methyl 3,4,5-trimethoxybenzoate (10) to yield β-keto sulfoxide (11) in 90% yield.
  • Perform Knoevenagel condensation of compound 11 with 3-fluoro-4-ethoxybenzaldehyde using catalytic amounts of acetic acid and piperidine to obtain enone (12).
  • Execute Nazarov cyclization in toluene under AlCl₃ catalysis to give cyclization product (13).
  • Remove the chiral auxiliary by treating compound 13 with zinc powder to afford optically pure (R)-9k.
  • Follow the same sequence starting from (S)-methyl p-tolylsulfoxide to obtain (S)-9k.

Critical Notes: Maintain anhydrous conditions during the Nazarov cyclization step. The chiral auxiliary approach ensures high enantiomeric excess, which is crucial for biological activity as enantiomers often exhibit different pharmacological profiles.

Biological Evaluation Protocols

In Vitro Anti-Proliferative Activity Assessment

Objective: Evaluate the anti-proliferative effects of indanone derivatives against cancer cell lines.

Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., HCT-116, HeLa, A2780, HT-29) in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [3] [6].
  • Compound Treatment: Prepare serial dilutions of test compounds in DMSO (final DMSO concentration ≤0.1%). Seed cells in 96-well plates (6 × 10³ cells/well) and incubate for 68-72 hours with test compounds [3] [6].
  • Viability Assessment: Use the CCK-8 assay to measure cell viability. Add CCK-8 reagent to each well, incubate for 1-4 hours, and measure absorbance at 570 nm using a microplate reader [3].
  • Data Analysis: Calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism) from dose-response curves. Include positive controls (colchicine, 5-FU) for comparison.

Quality Control: Perform each experiment in triplicate with three independent replicates. Include vehicle controls (DMSO only) and blank controls (media only).

Tubulin Polymerization Inhibition Assay

Objective: Assess the effect of indanone derivatives on tubulin polymerization.

Protocol:

  • Reagent Preparation: Prepare tubulin protein in polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
  • Experimental Setup: Add test compounds at various concentrations to tubulin solution in a pre-warmed 96-well plate.
  • Polymerization Monitoring: Immediately monitor tubulin polymerization kinetics by measuring absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled plate reader.
  • Data Analysis: Compare polymerization curves of compound-treated samples with controls (DMSO vehicle and colchicine as reference inhibitor).

Interpretation: Compounds inhibiting tubulin polymerization will show reduced rate and extent of absorbance increase compared to vehicle control.

EBI Competition Assay

Objective: Confirm binding of indanone derivatives to the colchicine site on tubulin.

Protocol:

  • Incubation: Pre-incubate tubulin with test compounds or vehicle control for 30 minutes at room temperature.
  • Probe Addition: Add fluorescent probe (ethidium bromide analogue) that competes for the colchicine binding site.
  • Measurement: Measure fluorescence intensity (excitation: 520 nm, emission: 600 nm) after 60 minutes incubation.
  • Analysis: Calculate percentage inhibition of probe binding compared to vehicle control.

Mechanistic Insights and Signaling Pathways

Tubulin Polymerization Inhibition Mechanism

Indanone derivative (R)-9k exhibits its anti-cancer effect primarily through inhibition of tubulin polymerization by binding to the colchicine binding site on tubulin dimers [3]. This binding prevents the formation of microtubules, essential components of the cytoskeleton and mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells.

G Indanone Indanone Derivative (R)-9k TubulinBinding Binds Colchicine Site on Tubulin Dimers Indanone->TubulinBinding Polymerization Inhibits Tubulin Polymerization TubulinBinding->Polymerization Microtubule Disrupts Microtubule Formation Polymerization->Microtubule CellCycle Cell Cycle Arrest at G2/M Phase Microtubule->CellCycle Apoptosis Induces Apoptosis (Programmed Cell Death) CellCycle->Apoptosis CancerCell Inhibition of Cancer Cell Proliferation Apoptosis->CancerCell

Diagram 1: Tubulin Polymerization Inhibition Pathway by Indanone Derivatives

NF-κB Pathway Modulation Mechanism

The indanone-based thiazolyl hydrazone derivative ITH-6 demonstrates a distinct mechanism by targeting the NF-κB signaling pathway, particularly effective in p53 mutant colorectal cancer cells [5] [6]. ITH-6 inhibits the expression of NF-κB p65 subunit and Bcl-2, leading to cell cycle arrest at G2/M phase, increased reactive oxygen species (ROS), decreased glutathione (GSH) levels, and ultimately apoptosis.

G ITH6 ITH-6 Treatment NFKB Inhibits NF-κB p65 Expression ITH6->NFKB Bcl2 Downregulates Bcl-2 Anti-apoptotic Protein ITH6->Bcl2 ROS Increases Reactive Oxygen Species (ROS) NFKB->ROS GSH Decreases Glutathione (GSH) Level NFKB->GSH Apoptosis Induces Mitochondrial Apoptosis Pathway Bcl2->Apoptosis Cycle G2/M Phase Cell Cycle Arrest ROS->Cycle GSH->Cycle Cycle->Apoptosis Death Cancer Cell Death Apoptosis->Death

Diagram 2: NF-κB Pathway Modulation by ITH-6 in p53 Mutant Colorectal Cancer Cells

Research Implications and Future Directions

The development of indanone-based anti-cancer agents represents a promising strategy to overcome limitations of current chemotherapy, particularly for colorectal cancer treatment. The superior safety profile of (R)-9k, with higher selectivity against human normal cells and negligible cardiotoxicity compared to 5-FU and colchicine, positions indanone derivatives as attractive candidates for further development [3]. Similarly, the selective cytotoxicity of ITH-6 against p53 mutant colorectal cancer cells addresses a significant challenge in cancer therapy, as p53 mutations are common in human cancers and often associated with treatment resistance [5] [6].

Future research should focus on:

  • Optimizing pharmacokinetic properties through additional structural modifications to improve bioavailability and metabolic stability.
  • Exploring combination therapies with existing chemotherapeutic agents to potentially overcome drug resistance mechanisms.
  • Expanding investigation to other cancer types beyond colorectal cancer, particularly those with high unmet medical needs.
  • Conducting comprehensive preclinical toxicology studies to support investigational new drug (IND) applications.
  • Developing additional analogues to refine structure-activity relationships and improve potency while maintaining favorable safety profiles.

The synthetic methodologies presented here provide robust protocols for preparing indanone derivatives for further investigation, while the biological evaluation protocols establish standardized approaches for assessing anti-cancer activity and mechanisms of action.

References

using 5-Fluoro-1-indanone in material science polymers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 5-Fluoro-1-indanone

Before designing experiments, familiarize yourself with the basic properties and safe handling procedures for this compound.

Property Specification
CAS Number 700-84-5 [1] [2] [3]
Molecular Formula C₉H₇FO [1] [2] [3]
Molecular Weight 150.15 g/mol [1] [2] [3]
Purity ≥98% (HPLC) to ≥99% [1] [2]
Appearance White to yellow crystalline powder [1]
Melting Point (Mp) 38-40 °C [3]
Boiling Point (Bp) 93 °C at 3 mm Hg [3]
Density 1.216 g/cm³ [3]
Flash Point 113 °C [3]

Hazard and Safety Information: Signal word is Warning [3]. Hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [3]. Always consult the full Safety Data Sheet (SDS) before use. Personal protective equipment (PPE) including gloves, safety glasses, and a lab coat is mandatory. Handle the compound in a well-ventilated area, preferably a fume hood.

Material Science Applications and Protocols

This compound is primarily used as a key monomer or intermediate to synthesize polyarylates, polyimides, and other complex fluorinated polymers. The incorporation of fluorine improves thermal stability, optical properties, and processability [1] [4].

Application 1: Monomer for High-Performance Polyarylates

Fluorinated polyarylates are engineered for enhanced thermal stability and specific optical properties, suitable for advanced coatings and optical fibers [1].

  • Recommended Use: Synthesizing thermally stable polymers for coatings and optical materials.
  • Experimental Protocol:
    • Polymerization Setup: Conduct the reaction under an inert nitrogen atmosphere in a round-bottom flask equipped with a magnetic stirrer.
    • Reaction: Charge the flask with this compound (1.0 equivalent, 150.15 mg, 1.0 mmol) and an aromatic diacid chloride (1.0 equivalent). Add a dry, aprotic solvent (e.g., dichloroethane, 5 mL).
    • Catalyst: Add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.2 equivalents) slowly.
    • Heating and Stirring: Heat the mixture to 80°C with continuous stirring for 6-12 hours. Monitor reaction progress by thin-layer chromatography (TLC).
    • Precipitation and Isolation: Upon completion, cool the mixture to room temperature and precipitate the polymer by slowly pouring it into a beaker of vigorously stirred methanol (50 mL).
    • Purification: Isolate the solid polymer by filtration, wash thoroughly with fresh methanol, and dry under vacuum at 60°C for 24 hours.
  • Characterization Methods:
    • Gel Permeation Chromatography (GPC): Determine molecular weight and distribution.
    • Thermogravimetric Analysis (TGA): Evaluate thermal stability and decomposition temperature.
    • Differential Scanning Calorimetry (DSC): Measure glass transition temperature (Tg).
    • UV-Vis Spectroscopy: Analyze optical clarity and transparency.

This workflow outlines the synthesis and characterization process for creating fluorinated polymers using this compound as a monomer.

PolymerSynthesis compound 5-Fluoro-1-indanonemonomer setup Polymerization Setup (Inert atmosphere) compound->setup reaction Reaction with Aromatic Diacid Chloride setup->reaction catalyst Add Lewis Acid Catalyst reaction->catalyst heating Heat and Stir (80°C, 6-12 hrs) catalyst->heating precipitation Precipitate in Methanol heating->precipitation purification Purification (Filter and Wash) precipitation->purification drying Dry Under Vacuum purification->drying polymer Final Polymer Product drying->polymer

Application 2: Property Data Extraction in Polymer Informatics

In materials informatics, identifying compounds like this compound within scientific literature is crucial for building structured datasets. LLM-based extraction pipelines can process millions of articles to find polymer-property relationships [4].

  • Recommended Use: Building structured datasets for materials informatics and polymer discovery.
  • Experimental Protocol (LLM-Based Data Extraction):
    • Corpus Assembly: Compile a corpus of materials science journal articles from various publishers [4].
    • Document Identification: Filter polymer-related documents by searching for keywords (e.g., "poly") in titles and abstracts [4].
    • Paragraph Processing: Treat individual paragraphs as text units for analysis [4].
    • Heuristic Filtering: Pass paragraphs through property-specific filters to detect mentions of target properties [4].
    • NER Filtering: Apply a Named Entity Recognition (NER) filter to identify paragraphs containing material name, property name, numerical value, and unit [4].
    • Data Extraction: Use a Large Language Model (LLM) like GPT-3.5 to process the filtered paragraphs and extract data into a structured format (e.g., JSON) specifying the polymer, property, value, and unit [4].
  • Characterization Methods:
    • Precision/Recall Metrics: Evaluate the quality of the extracted data against a human-annotated test set [4].
    • Data Validation: Cross-check extracted numerical values and units for physical plausibility.

Key Considerations for Researchers

  • Structure-Property Relationship: The fluoro group in this compound influences electron distribution and molecular packing. This can lead to changes in a polymer's dielectric constant, refractive index, and gas permeability [1] [4].
  • Material Informatics Integration: Data extracted using protocols mentioned above contributes to large-scale databases (e.g., Polymer Scholar). This data can be used to train machine learning models for predicting new polymer properties and guiding synthesis [4].
  • Scale-Up and Commercial Factors: The North American market for this compound is influenced by regulatory standards (EPA, FDA) and technological innovations aimed at improving production efficiency and sustainability [5].

The following diagram summarizes how this compound contributes to desired polymer properties and final applications, illustrating these structure-property relationships.

PropertyRelationships fluoro_group Fluorine Atom thermal Enhanced Thermal Stability fluoro_group->thermal optical Improved Optical Properties fluoro_group->optical stability Increased Chemical Stability fluoro_group->stability coatings Advanced Coatings thermal->coatings optics Optical Fibers optical->optics membranes Specialty Membranes stability->membranes

Conclusion

This compound is a valuable intermediate for designing advanced polymers with fluorinated components, enabling enhanced material properties for demanding applications. Adherence to the detailed protocols for synthesis and data extraction will facilitate its effective use in research and development. Always prioritize safety by consulting the latest SDS and wearing appropriate PPE.

References

Comprehensive Application Notes: Ring Expansion of 1-Indanones to 2-Halo-1-naphthols for Natural Product Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

The ring expansion of 1-indanones to 2-halo-1-naphthols represents a significant advancement in synthetic methodology that enables efficient access to valuable orthogonally functionalized naphthalene derivatives. This transformation is particularly valuable in medicinal chemistry and natural product synthesis, where substituted naphthols serve as key structural motifs in numerous biologically active compounds. The development of robust synthetic routes to these architectures has long been challenging due to limitations in existing methods, which often involve multistep sequences, require harsh reaction conditions, or depend on precious transition-metal catalysts [1].

The cyclopropanation-ring expansion (CPRE) protocol described in these Application Notes provides a practical solution to these challenges through a carefully optimized two-step process. This methodology employs chloroform and bromoform as inexpensive and readily available halogen sources, making it particularly attractive for industrial applications where cost-effectiveness and scalability are crucial considerations. The resulting 2-halo-1-naphthols serve as versatile synthetic intermediates that can undergo diverse postfunctionalization reactions, enabling rapid access to complex molecular architectures that were previously difficult to prepare [1].

This transformation holds special significance for the synthesis of gilvocarcin natural products, which exhibit potent biological activities. The method enables efficient construction of the tetracyclic core structure of these compounds, as demonstrated in the total synthesis of defucogilvocarcin M [1]. Furthermore, the broad functional group tolerance exhibited by this methodology makes it particularly valuable for the synthesis of complex molecules where presence of sensitive functional groups often complicates synthetic planning. The following sections provide detailed experimental protocols, substrate scope analysis, and practical applications of this valuable synthetic transformation.

Experimental Optimization and Condition Screening

Development of Chlorination Protocol

The optimization process for the synthesis of 2-chloro-1-naphthols involved systematic evaluation of various parameters including base, solvent, temperature, and deprotection conditions. Initial attempts using aqueous sodium hydroxide or sodium methanolate with chloroform resulted only in desilylation of the starting trimethylsilyl enol ether without ring expansion [1]. However, employing potassium tert-butoxide in pentane at cryogenic temperatures (-78°C to 23°C) successfully promoted the desired transformation, yielding a mixture of silyl-protected naphthol and partially deprotected product.

Critical to the success of this reaction was the quality of the base, with sublimed grade potassium tert-butoxide providing significantly higher yields compared to reagent grade batches. The deprotection step was thoroughly investigated, with both acidic conditions (aqueous HCl) and fluoride-based methods (TBAF) proving effective. While acidic conditions provided slightly higher yields for the model substrate, TBAF demonstrated superior functional group tolerance across diverse substrates, making it more generally applicable [1]. The optimal conditions established through this screening process (Table 1, Entry 5) provided consistent and reproducible yields of the desired 2-chloro-1-naphthols.

Optimization of Bromination Conditions

The development of the bromination protocol presented additional challenges due to competing desilylation and reproducibility issues. Initial employment of trimethylsilyl (TMS) enol ethers with bromoform afforded the desired 2-bromo-1-naphthol in only 47% yield alongside significant recovered starting material [1]. This limitation was addressed through strategic protecting group manipulation, transitioning first to tert-butyldimethylsilyl (TBS) enol ethers, which allowed the reaction to proceed at ambient temperature but required large excesses of base and bromoform.

Further optimization led to the identification of triisopropylsilyl (TIPS) enol ethers as ideal substrates, providing both excellent yields in the ring expansion step and facile deprotection under mild conditions. A crucial discovery was the temperature dependence of the base addition, with addition at -78°C producing a pale-yellow mixture and significantly improved reproducibility compared to addition at higher temperatures, which immediately generated a deep purple solution [1]. The final optimized conditions (Table 2, Entry 5) provided consistent 85% yield of the 2-bromo-1-naphthol product, representing a substantial improvement over initial results.

Table 1: Optimization for 2-Chloro-1-naphthol Synthesis

Entry Base Solvent Temperature Deprotection Yield (%)
1 NaOH CH₂Cl₂/H₂O 45°C - 0
2 NaOMe Pentane 0°C - 0
3 KOt-Bu Pentane -78 to 23°C - 55
4 KOt-Bu Pentane -78 to 23°C Aqueous HCl 86
5 KOt-Bu Pentane -78 to 23°C TBAF 80

Table 2: Optimization for 2-Bromo-1-naphthol Synthesis

Entry Protecting Group KOt-Bu (equiv) Base Addition Deprotection Yield (%)
1 TMS 2.0 at -78°C TBAF, THF 47
2 TBS 2.0 at 23°C - 36
3 TBS 6.0 at 23°C DBU, MeCN/H₂O 67
4 TIPS 4.5 at 23°C KOAc, DMF/H₂O 70
5 TIPS 4.5 at -78°C KOAc, DMF/H₂O 85

Substrate Scope and Functional Group Tolerance

The comprehensive substrate scope of this ring expansion methodology has been rigorously evaluated, demonstrating exceptional functional group compatibility across diverse structural motifs. Electron-donating and electron-withdrawing substituents are generally well-tolerated, with the reaction efficiency maintained across various positions on the aromatic ring [1]. This broad compatibility is particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates where presence of diverse functional groups is common.

Halogenated substrates including chloro, bromo, and iodo derivatives undergo smooth transformation to the corresponding 2-halo-1-naphthols in good to excellent yields (compounds 19Cl–24Cl and 19Br–24Br) [1]. This orthogonality is synthetically valuable as it enables further functionalization through cross-coupling reactions. Oxygen-containing functional groups such as ethers (26Cl–28Cl), acetals (25Cl), and silyl ethers (29Cl) remain intact under the reaction conditions, though methoxy-substituted substrates initially presented challenges due to decreased stability of the transient silyl enol ether. This limitation was successfully addressed through adaptation of the conditions developed for the bromination protocol, dramatically improving yields for these substrates from 16% to 83% (27Cl) and from 57% to 81% (28Cl) [1].

Additionally, ester functionalities (30Cl, 31Cl), alkyl chains (33Cl), and aryl substituents (32Cl) are fully compatible with the reaction conditions. The methodology also successfully accommodates substrates with substitution at various positions of the 1-indanone ring system, demonstrating the general applicability of this transformation for preparing diverse naphthalene architectures. The orthogonally functionalized products allow for selective postmodifications, greatly expanding the utility of this methodology for complex molecule synthesis [1].

Table 3: Representative Substrate Scope and Yields

Substrate R¹ Group R² Group Chloro Product Yield (%) Bromo Product Yield (%)
19X Bromo H 83 82
20X Chloro H 81 80
21X Iodo H 80 78
25X Acetal H 78 -
26X Benzyl ether H 75 74
27X Methoxy H 83* -
28X Methoxy Methyl 81* 79
29X Silyl ether H 72 -
30X Ester H 70 -
32X Phenyl H 76 75
33X Alkyl H 73 -

*Yields after protocol optimization; initial yields were significantly lower (16% for 27Cl)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Chloro-1-naphthols
4.1.1 Step 1: Preparation of Trimethylsilyl Enol Ether
  • Begin with the 1-indanone starting material (1.0 equiv) in anhydrous dichloromethane (0.2 M) under inert atmosphere.
  • Add trimethylsilyl chloride (1.2 equiv) and triethylamine (1.5 equiv) sequentially at 0°C.
  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until complete consumption of the starting material.
  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane (3 × 20 mL).
  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude enol ether, which can be used directly in the next step without further purification.
4.1.2 Step 2: Ring Expansion and Deprotection
  • Dissolve the crude trimethylsilyl enol ether (1.0 equiv) in anhydrous pentane (0.2 M) and cool to -78°C under nitrogen atmosphere.
  • Add a solution of sublimed potassium tert-butoxide (2.0 equiv) in THF dropwise while maintaining the temperature at -78°C.
  • After complete addition, add chloroform (2.2 equiv) slowly and allow the reaction to warm to room temperature gradually over 2-3 hours.
  • Monitor the reaction by TLC until complete consumption of the starting material.
  • Add tetrabutylammonium fluoride (TBAF) (1.1 equiv) and stir at room temperature for 1 hour to effect complete deprotection.
  • Quench the reaction with water and extract with ethyl acetate (3 × 20 mL).
  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.
  • Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate to obtain the pure 2-chloro-1-naphthol.
Protocol B: Synthesis of 2-Bromo-1-naphthols
4.2.1 Step 1: Preparation of Triisopropylsilyl Enol Ether
  • Dissolve the 1-indanone starting material (1.0 equiv) in anhydrous THF (0.1 M) under nitrogen atmosphere.
  • Cool the solution to 0°C and add triethylamine (2.0 equiv) followed by triisopropylsilyl triflate (1.1 equiv) dropwise.
  • Stir the reaction mixture at 0°C to room temperature for 6-8 hours until complete conversion is observed by TLC.
  • Quench carefully with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 × 25 mL).
  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography using hexanes/ethyl acetate (98:2) to obtain the pure TIPS enol ether.
4.2.2 Step 2: Ring Expansion and Deprotection
  • Dissolve the TIPS enol ether (1.0 equiv) in anhydrous pentane (0.2 M) and cool to -78°C under nitrogen.
  • Add a solution of sublimed potassium tert-butoxide (4.5 equiv) in THF dropwise at -78°C, maintaining the pale yellow color of the reaction mixture.
  • After complete addition, add bromoform (2.0 equiv) slowly and allow the reaction to warm to room temperature gradually over 3-4 hours.
  • Monitor by TLC until complete consumption of the starting material.
  • For deprotection, add a solution of potassium acetate (3.0 equiv) in DMF/water (4:1) and stir at room temperature for 2 hours.
  • Dilute with water and extract with ethyl acetate (3 × 25 mL).
  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.
  • Purify the crude product by flash column chromatography using hexanes/ethyl acetate to obtain the pure 2-bromo-1-naphthol.

Practical Applications in Natural Product Synthesis

Synthesis of Defucogilvocarcin M

The ring expansion methodology has been successfully applied to the total synthesis of defucogilvocarcin M, a member of the gilvocarcin family of natural products known for their potent biological activities [1]. The synthetic route leverages the 2-halo-1-naphthol obtained through the CPRE process as a key intermediate for constructing the tetracyclic core structure of these compounds. The orthogonal halogen functionality enables selective elaboration of the naphthalene system through subsequent cross-coupling and cyclization steps, demonstrating the strategic value of this methodology in complex molecule synthesis.

For the selective oxidation of the chromene intermediate in the synthetic sequence, a mild and regioselective oxidation protocol utilizing DDQ and TBHP was developed [1]. This oxidation step exemplifies how the functional group compatibility of the ring expansion products enables subsequent transformations under conditions that might be incompatible with more sensitive intermediates. The successful application of this methodology to natural product synthesis underscores its utility in preparing complex molecular architectures that are challenging to access through conventional approaches.

Access to Bioactive Naphthol Derivatives

Beyond the gilvocarcin natural products, this ring expansion methodology provides efficient access to diverse bioactive naphthol derivatives including chartartin, salimabromide, diphyllin, parviflorene E, and the VANOL ligand structures [1]. The ability to incorporate varied substitution patterns at the ortho, meta, and para positions of the 1-naphthol system makes this method particularly valuable for medicinal chemistry and drug discovery applications. The 2-halo substituent serves as a versatile handle for further functionalization through modern cross-coupling reactions, enabling rapid diversification for structure-activity relationship studies.

The synthetic utility of these orthogonally functionalized 1-naphthols extends to their use in materials science and asymmetric catalysis. For instance, 2-naphthol derivatives have been extensively employed as key components in chiral ligands for asymmetric transformations [2]. The availability of diverse 2-halo-1-naphthols through this methodology thus provides new opportunities for ligand design and development in asymmetric synthesis.

Experimental Workflow and Visualization

The following workflow diagram illustrates the key steps in the ring expansion process from 1-indanones to 2-halo-1-naphthols:

G Start 1-Indanone Starting Material EnolEther Silyl Enol Ether Formation Start->EnolEther Step 1 TMSCl/TIPSOTf Base CPRE Cyclopropanation-Ring Expansion (CPRE) with CHX₃ EnolEther->CPRE Step 2 CHCl₃ or CHBr₃ KOt-Bu, -78°C Intermediate Cyclopropane Intermediate CPRE->Intermediate Formation Rearrangement Ring Expansion and Rearrangement Intermediate->Rearrangement Thermal Protected Protected Naphthol Rearrangement->Protected Rearrangement Deprotection Deprotection Protected->Deprotection Step 3 TBAF or KOAc Final 2-Halo-1-naphthol Product Deprotection->Final Isolation

Diagram 1: Experimental workflow for the synthesis of 2-halo-1-naphthols from 1-indanones via the cyclopropanation-ring expansion (CPRE) process

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Low yields with methoxy-substituted substrates: For 1-indanones containing methoxy groups, use the TIPS enol ether protocol (Protocol B) rather than the standard TMS protocol, as the increased stability of the TIPS enol ether leads to significantly improved yields (from 16% to 83% for substrate 27Cl) [1].

  • Inconsistent bromination results: Ensure that the potassium tert-butoxide is sublimed grade and that addition to the reaction mixture is performed at -78°C to maintain a pale yellow color. Deep purple coloration indicates improper mixing or temperature control, leading to reduced yields and reproducibility issues [1].

  • Deprotection difficulties: For TIPS-protected intermediates, use the KOAc in DMF/water system for reliable and consistent deprotection. This method has proven superior to fluoride-based deprotection for these substrates, with improved reproducibility across diverse substrate classes [1].

Safety Considerations
  • Chloroform and bromoform handling: Both halogenated reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment. These compounds are potential carcinogens and should be disposed of according to institutional guidelines for halogenated waste.

  • Potassium tert-butoxide precautions: This strong base is moisture-sensitive and pyrophoric. Always use under inert atmosphere and ensure all glassware is thoroughly dried before use. Weigh quickly in a controlled environment.

  • Cryogenic temperature safety: When working at -78°C (typically achieved with dry ice/acetone baths), use appropriate cryogenic gloves and eye protection to prevent cold burns.

Conclusion

The ring expansion methodology described in these Application Notes provides a robust and efficient route for transforming readily available 1-indanones into valuable 2-halo-1-naphthols. The comprehensive condition optimization, broad substrate scope, and detailed experimental protocols enable researchers to implement this transformation reliably for the synthesis of diverse naphthalene-based structures. The application of this methodology to the synthesis of defucogilvocarcin M demonstrates its utility in complex natural product synthesis, while the compatibility with numerous functional groups makes it valuable for medicinal chemistry and materials science applications.

The orthogonal halogen functionality incorporated through this process enables extensive downstream diversification through modern cross-coupling chemistry, facilitating the preparation of compound libraries for biological evaluation or the synthesis of complex molecular architectures. With its operational simplicity, use of inexpensive reagents (chloroform and bromoform), and excellent functional group tolerance, this methodology represents a significant advancement in synthetic approaches to functionalized naphthol derivatives.

References

Comprehensive Application Notes and Protocols: Catalytic Asymmetric Fluorination with Pybox-Eu(III) Combination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Catalytic Asymmetric Fluorination

The incorporation of fluorine atoms into organic molecules represents one of the most significant strategies in modern pharmaceutical chemistry, with approximately 20-30% of all pharmaceuticals and 30% of agrochemicals containing fluorinated moieties. The strategic introduction of fluorine can dramatically alter a molecule's physicochemical properties, including enhanced metabolic stability, improved lipophilicity, and optimized bioavailability [1] [2]. Among the various approaches to fluorine incorporation, catalytic asymmetric fluorination has emerged as a powerful method for constructing stereogenic carbon-fluorine centers, which are particularly challenging synthetic targets due to the unique electronic and steric properties of the fluorine atom [3].

The development of the pybox-Eu(III) catalytic system for asymmetric fluorination addresses a significant need in synthetic chemistry for efficient, highly enantioselective methods that utilize commercially available reagents. This system has demonstrated exceptional performance in the fluorination of alkyl 1-indanone-2-carboxylates, achieving excellent enantioselectivities up to 96% ee under mild reaction conditions [1] [4]. These quaternary α-fluoro derivatives of 3-oxo esters represent valuable building blocks in pharmaceutical synthesis, as they are regarded as non-enolizable and configurationally stable β-keto esters whose ketone functionality can be readily converted to other functional groups [1].

Experimental Optimization and Key Findings

Systematic Optimization of Reaction Parameters

The development of an effective catalytic asymmetric fluorination required meticulous optimization of multiple reaction parameters. Researchers conducted comprehensive screening of lanthanide catalysts, pybox ligands, and fluorinating agents to identify the optimal combination [1] [4]. The investigation revealed that europium(III) triflate in combination with commercially available (S,R)-ind-pybox ligand afforded the highest enantioselectivities when N-fluorobenzenesulfonimide (NFSI) was employed as the fluorinating agent [1].

Critical to achieving high enantiocontrol was the discovery that sterically hindered ester groups on the substrate significantly enhanced enantioselectivity. While secondary 3-pentyl esters provided moderate ee values, the tert-butyl ester derivative demonstrated dramatically improved performance, achieving 96% ee under optimized conditions [1] [4]. This finding underscores the importance of steric bulk near the reaction center for effective enantioinduction in this transformation.

Table 1: Optimization of Catalytic System for Asymmetric Fluorination

Entry Metal Source Ligand Fluorinating Agent Temperature Yield (%) ee (%)
1 Eu(OTf)₃ (R,R)-Ph-pybox NFSI Room temp 76 2
2 La(OTf)₃ (R,R)-Ph-pybox NFSI Room temp 74 5
3 Yb(OTf)₃ (R,R)-Ph-pybox NFSI Room temp 68 2
4 La(OTf)₃ (S,R)-ind-pybox NFSI Room temp 87 60
5 Eu(OTf)₃ (S,R)-ind-pybox NFSI Room temp 72 78
6 La(OTf)₃ (S,R)-ind-pybox NFSI -30°C 80 63
7 Eu(OTf)₃ (S,R)-ind-pybox NFSI -30°C 78 96
Substrate Scope and Limitations

The pybox-Eu(III) catalytic system demonstrates broad applicability across various substituted alkyl 1-indanone-2-carboxylates. Electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated, with enantioselectivities typically ranging from 81% to 93% ee [1]. The reaction proceeds efficiently with both secondary and tertiary ester derivatives, though the highest enantioselectivities are consistently observed with tert-butyl esters [1] [4].

Table 2: Substrate Scope for Pybox-Eu(III) Catalyzed Asymmetric Fluorination

Substrate R Group Aromatic Substituent Yield (%) ee (%)
10b 3-pentyl H 72 78
10c tert-butyl H 78 96
10d 1-adamantyl H - 90
10e tert-butyl 6-OMe 85 90
10f tert-butyl 6-Me 82 89
10g tert-butyl 6-CF₃ 80 81
10h tert-butyl 5,6-diOMe 79 91

Step-by-Step Experimental Protocols

Substrate Preparation: Synthesis of Alkyl 1-Indanone-2-Carboxylates
3.1.1 Acylation of 1-Indanones

Materials:

  • 1-Indanone derivatives (1.0 equiv)
  • Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil)
  • Dimethyl carbonate (1.5 equiv)
  • Anhydrous THF
  • Nitrogen atmosphere

Procedure:

  • Flame-dry a 100 mL round-bottom flask under vacuum and purge with nitrogen.
  • Add sodium hydride (1.2 equiv) to the flask and suspend in anhydrous THF (0.5 M).
  • Cool the suspension to 0°C using an ice bath.
  • Slowly add the 1-indanone derivative (1.0 equiv) dissolved in minimal anhydrous THF.
  • After complete addition, warm the reaction mixture to room temperature and stir for 30 minutes.
  • Add dimethyl carbonate (1.5 equiv) dropwise via syringe.
  • Heat the reaction mixture to reflux and monitor by TLC until completion (typically 4-6 hours).
  • Cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
  • Extract with ethyl acetate (3 × 30 mL), combine organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography to obtain the desired methyl esters (1a-1j) in 75-100% yield [1].

Note: For substrates containing base-sensitive substituents (e.g., 5-fluoro indanone), use methyl 1H-imidazole-1-carboxylate as the acylating reagent to prevent nucleophilic aromatic substitution [1].

3.1.2 Transesterification to Secondary and Tertiary Esters

Materials:

  • Methyl 1-indanone-2-carboxylate (1.0 equiv)
  • Appropriate alcohol (3.0 equiv for primary/secondary alcohols, 10.0 equiv for tertiary alcohols)
  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 0.1 equiv)
  • Molecular sieves (4Å)
  • Anhydrous toluene

Procedure:

  • Activate molecular sieves (4Å) by flame-drying under vacuum.
  • Add methyl ester (1.0 equiv), the appropriate alcohol, and molecular sieves to a flame-dried flask under nitrogen.
  • Add anhydrous toluene (0.2 M) followed by Ti(OiPr)₄ (0.1 equiv).
  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove methanol azeotropically.
  • Monitor reaction progress by TLC (typically 12-48 hours depending on the alcohol).
  • Cool to room temperature, filter through Celite to remove molecular sieves, and concentrate under reduced pressure.
  • Purify by flash column chromatography to obtain the transesterified products (2a-2j) in 54-89% yield [1].
Catalytic Asymmetric Fluorination Reaction
3.2.1 Standard Fluorination Procedure

Materials:

  • Alkyl 1-indanone-2-carboxylate substrate (1.0 equiv)
  • Europium(III) triflate (Eu(OTf)₃, 10 mol%)
  • (S,R)-ind-pybox ligand (12 mol%)
  • N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv)
  • Anhydrous acetonitrile
  • 4Å molecular sieves (activated powder)
  • Nitrogen atmosphere

Procedure:

  • Activate molecular sieves (4Å powder) by heating at 300°C under vacuum for 3 hours.
  • In a nitrogen-filled glove box, charge an oven-dried reaction vial with Eu(OTf)₃ (10 mol%) and (S,R)-ind-pybox (12 mol%).
  • Add anhydrous acetonitrile (0.1 M relative to substrate) and activated molecular sieves.
  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.
  • Add the alkyl 1-indanone-2-carboxylate substrate (1.0 equiv) dissolved in minimal anhydrous acetonitrile.
  • Cool the reaction mixture to -30°C using a dry ice/acetonitrile bath.
  • Add NFSI (1.2 equiv) in one portion.
  • Stir at -30°C and monitor by TLC or LC-MS until complete consumption of starting material (typically 8-24 hours depending on substitution).
  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.
  • Extract with ethyl acetate (3 × 20 mL), combine organic layers, dry over Na₂SO₄, filter, and concentrate.
  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain the α-fluorinated product [1] [4].

Reaction Workflow and Catalytic Cycle

The following diagram illustrates the experimental workflow and proposed mechanism for the pybox-Eu(III) catalyzed asymmetric fluorination:

Figure 1: Experimental workflow and proposed catalytic cycle for Pybox-Eu(III) catalyzed asymmetric fluorination

The mechanism involves initial formation of the chiral Lewis acid complex through coordination of the pybox ligand to Eu(III). This complex then activates the β-keto ester substrate through bidentate coordination, enhancing the acidity of the α-proton and facilitating enolization. The chiral environment around the europium center dictates the face selectivity of the electrophilic attack by NFSI, enabling high enantioselectivity in the C-F bond formation. The reaction proceeds through inner-sphere electron transfer with the catalyst being regenerated for subsequent turnover [1] [3].

Analytical Methods and Characterization

Determination of Enantiomeric Excess

Chiral HPLC Analysis:

  • Column: Chiralpak AD-H, AS-H, or OJ-H (250 × 4.6 mm)
  • Mobile phase: n-hexane/isopropanol (90:10 to 70:30 gradient)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Temperature: 25°C

Specific Examples:

  • For compound 10c (R = tert-butyl, Ar = Ph): Chiralpak AD-H, n-hexane/iPrOH (90:10), tᵣ (major) = 12.4 min, tᵣ (minor) = 14.2 min [1]
  • Enantiomeric ratio calculated from peak areas: ee (%) = [(A_major - A_minor)/(A_major + A_minor)] × 100
Structural Characterization Data

Representative characterization for compound 10c:

  • Appearance: White solid
  • Yield: 78%
  • ee: 96%
  • ¹H NMR (400 MHz, CDCl₃): Characteristic loss of α-proton signal, appearance of new signals consistent with fluorinated structure
  • ¹⁹F NMR (376 MHz, CDCl₃): Characteristic signal at δ -180 to -190 ppm (relative to C₆F₆ as external standard)
  • HRMS: Calculated for C₁₄H₁₅FO₃ [M+H]⁺: 251.1083, Found: 251.1081
  • Optical Rotation: [α]²⁵_D = +45.5 (c 1.0, CHCl₃) [1]

Comparison with Alternative Methods

The pybox-Eu(III) catalytic system offers several advantages over previously reported methods for asymmetric fluorination. Traditional approaches have utilized Cu(II)-bis(oxazoline) complexes, Pd(II)-BINAP systems, and more recently ball mill mechanochemical techniques [1] [3]. While these methods have achieved moderate to good enantioselectivities, they often suffer from limitations including narrow substrate scope, requirement for non-commercial ligands, or potential contamination from wear in ball mill approaches [1].

The present system addresses these limitations by employing a commercially available chiral ligand, demonstrating broad substrate compatibility, and operating under conventional solution-phase conditions that avoid specialized equipment. The combination of Eu(OTf)₃ with (S,R)-ind-pybox represents an optimal balance of Lewis acidity, steric bulk, and electronic properties to achieve high enantiocontrol across diverse substrates [1] [4].

Table 3: Comparison of Different Catalytic Systems for Asymmetric Fluorination

Catalytic System Ligand Substrate Yield (%) ee (%) Advantages/Limitations
Eu(OTf)₃/(S,R)-ind-pybox Commercially available tert-Butyl 1-indanone-2-carboxylate 78 96 High ee, commercial ligand, broad scope
Cu(OTf)₂/Ph-Box Commercially available Benzyl 1-indanone-2-carboxylate - 35 Low enantioselectivity
Ni(ClO₄)₂·6H₂O/Ph-Box Commercially available tert-Butyl 1-indanone-2-carboxylate - 93 High ee but limited substrate scope
Fe(III)-salan/AgClO₄ Non-commercial Various alkyl 1-indanone-2-carboxylates 96 97 High ee but requires silver additive
Cu(OTf)₂/Diphenylamine-Box Non-commercial Ball mill conditions 99 99 Very high ee but potential contamination

Applications in Pharmaceutical and Materials Science

The α-fluorinated β-keto esters synthesized via this methodology serve as versatile synthetic intermediates for pharmaceutical development. The presence of both ketone and ester functionalities allows for diverse downstream transformations, including reduction to alcohols, conversion to imines, and hydrolysis to acids [1]. Furthermore, these non-enolizable, configurationally stable fluorinated building blocks can be incorporated into more complex molecular architectures for drug discovery programs.

The significance of fluorinated compounds in medicine is demonstrated by the approval of 60 fluorinated drugs by the FDA between 2016-2022 alone [2]. These include Flortaucipir F-18 for Alzheimer's disease diagnosis, Fluciclovine F-18 for prostate cancer imaging, and various small molecule therapeutics featuring fluorine atoms at stereogenic centers [2]. The pybox-Eu(III) catalytic system provides an efficient route to such structurally complex fluorinated motifs with high enantiopurity.

Beyond pharmaceutical applications, fluorinated compounds find utility in material science, including liquid crystals, smartphone displays, photovoltaic solar cells, and surface modification chemistry [3]. The introduction of fluorous tags can enhance self-organization, hydrophobicity, and chemical stability in advanced materials, making methodologies for precise fluorine incorporation increasingly valuable across multiple disciplines.

Troubleshooting and Technical Notes

  • Moisture Sensitivity: The Eu(III) catalyst is highly moisture-sensitive. Always use rigorously dried solvents and glassware, and perform reactions under inert atmosphere.
  • Molecular Sieves: Proper activation of 4Å molecular sieves is critical for achieving high enantioselectivities. Insufficient drying leads to reduced ee values.
  • Temperature Control: Maintaining consistent temperature at -30°C is essential for reproducible results. Temperature fluctuations can significantly impact enantioselectivity.
  • Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio is 1.2:1.0. Deviations from this ratio can result in formation of unproductive complexes and reduced performance.
  • Substrate Purity: Ensure substrates are free of acidic impurities that could deactivate the Lewis acid catalyst. Purify by column chromatography if necessary.
  • Scale-Up Considerations: The reaction can be scaled up to 5 mmol without significant erosion of yield or enantioselectivity. For larger scales, ensure efficient mixing and temperature control.

Conclusion

The pybox-Eu(III) catalytic system represents a robust, efficient, and highly enantioselective method for the fluorination of alkyl 1-indanone-2-carboxylates. The protocol offers significant advantages including the use of commercially available reagents, excellent functional group tolerance, and consistently high enantioselectivities across diverse substrates. This methodology provides synthetic chemists with a valuable tool for constructing challenging fluorinated stereogenic centers that are increasingly important in pharmaceutical and materials science applications.

References

Comprehensive Application Notes & Protocols: 5-Fluoro-1-Indanone in Biochemical Research and Enzyme Interaction Studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Pharmaceutical Significance

5-Fluoro-1-indanone (CAS: 700-84-5, Molecular Formula: C₉H₇FO, Molecular Weight: 150.15 g/mol) is a fluorinated cyclic ketone that serves as a versatile chemical intermediate in pharmaceutical development and biochemical research. This compound presents as a white to yellow crystalline powder with recommended storage at 0-8°C and purity typically ≥98% by HPLC analysis [1]. The strategic incorporation of fluorine atoms in organic compounds like this compound enhances their metabolic stability and binding affinity through electronic effects and increased lipophilicity, making them valuable in medicinal chemistry [1]. The indanone core structure represents a privileged scaffold in drug discovery, with demonstrated broad biological activities including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties [2].

The structural features of this compound combine an aromatic ring fused to a ketone-containing cyclopentane ring, with fluorine substitution at the 5-position creating a electron-deficient system that influences molecular interactions with enzyme active sites. This compound falls within a class of 1-indanone derivatives that have shown substantial promise as potent enzyme inhibitors and therapeutic precursors [2]. Recent studies have highlighted the significance of indanone derivatives in targeting neurodegenerative pathways, with several compounds demonstrating excellent inhibitory activity against acetylcholinesterase (AChE) and amyloid beta (Aβ) aggregation, suggesting potential applications in Alzheimer's disease treatment [2].

Biological Activities and Enzyme Interactions

Enzyme Inhibition Profiling

Indanone derivatives demonstrate substantial inhibitory potential against various enzymic targets with therapeutic significance. Recent investigations into indanone-containing compounds have revealed particularly potent thymidine phosphorylase (TP) inhibition, an enzyme critically involved in nucleotide metabolism and angiogenesis [3]. TP has emerged as a validated therapeutic target in various pathological conditions, including cancer, inflammation, and angiogenesis, making its inhibitors potentially valuable for therapeutic development [3]. In vitro studies have demonstrated that indanone derivatives exhibit remarkable TP inhibitory activity, with one specific indanone derivative showing an IC₅₀ value of 1.8 ± 0.5 µM and 91.3% enzyme inhibition, surpassing the reference standard 7-deazaxanthine (IC₅₀ 15.1 ± 0.1 µM) [3].

Table 1: Thymidine Phosphorylase Inhibitory Activity of Natural Products Containing Indanone and Related Compounds

Compound % Inhibition IC₅₀ ± SEM (µM)
Lapachol (1) 86.2 2.3 ± 0.1
Alpha-lapachone (2) 88.3 3.6 ± 0.9
Peshawaraquinone (3) 87.1 4.9 ± 0.8
Dehydro-α-lapachone (4) 82.6 17.2 ± 1.0
Indanone derivative (5) 91.3 1.8 ± 0.5
7-Deazaxanthine (Reference) 80.6 15.1 ± 0.1

Mechanistic studies through enzyme kinetic analysis have revealed that these indanone derivatives inhibit thymidine phosphorylase through a non-competitive mechanism, interacting with the allosteric site of the enzyme rather than competing directly with the substrate at the catalytic center [3]. This is evidenced by unchanged Kₘ values with varying Vₘₐₓ values in response to increasing concentrations of the indanone compounds. The dissociation constants (Kᵢ) for these inhibitors ranged from 4.6 to 7.1 µM, as determined by secondary replotting of Lineweaver-Burk and Dixon plots [3].

Molecular Interactions and Binding Mechanisms

Computational molecular docking studies provide insights into the structural basis for the observed enzyme inhibitory activity of indanone derivatives. Docking analysis against both human TP and Escherichia coli TP reveals that indanone derivatives exhibit strong binding affinities with favorable binding energies of -7.50 and -7.80 kcal/mol, respectively [3]. These compounds demonstrate complementary interactions with key catalytic residues in the enzyme active sites, including His116, Ser117, Leu148, Arg171, Ser186, Lys190, Arg202, Val208, Ile214, His216, Lys221, and Val241 in human TP [3]. The structural complementarity between the indanone scaffold and these enzymatic pockets contributes to binding stability and inhibitory potency.

Table 2: Enzyme Inhibition Kinetics of Selected Indanone Derivatives

Compound Kᵢ ± SEM (µM) Type of Inhibition
Lapachol (1) 4.6 ± 0.006 Non-competitive
Alpha-lapachone (2) 4.9 ± 0.008 Non-competitive
Indanone derivative (5) 7.1 ± 0.009 Non-competitive
7-Deazaxanthine (Reference) 17.3 ± 0.001 Non-competitive

Beyond thymidine phosphorylase inhibition, 1-indanone derivatives have demonstrated relevant activity against cholinesterases (AChE and BuChE) and show potential in inhibiting amyloid beta (Aβ) self-assembly, highlighting their multifaceted interactions with biologically relevant macromolecules [2]. Specific indanone compounds such as 26d and 26i have demonstrated remarkable IC₅₀ values of 14.8 and 18.6 nM against acetylcholinesterase, respectively, along with significant inhibition of Aβ aggregation [2]. These diverse enzyme interactions underscore the privileged structure status of the indanone scaffold in medicinal chemistry and biochemical probe development.

Experimental Protocols

Synthetic Methodologies
3.1.1 Friedel-Crafts Cyclization Protocol

The intramolecular Friedel-Crafts acylation represents a classic approach to 1-indanone scaffold construction. This protocol details the synthesis through cyclization of 3-arylpropionic acid derivatives:

  • Step 1: Begin with 3-(2-fluorophenyl)propionic acid (1.0 eq) as starting material. Add thionyl chloride (1.2 eq) dropwise at 0°C under inert atmosphere and reflux for 30 minutes to form the corresponding acid chloride [2].
  • Step 2: Carefully remove excess thionyl chloride under reduced pressure and redissolve the intermediate in anhydrous dichloromethane (DCM).
  • Step 3: Add the acyl chloride solution dropwise to a suspension of aluminum chloride (1.5 eq) in DCM at 0°C. Allow the reaction mixture to warm slowly to room temperature with stirring for 2-4 hours [2].
  • Step 4: Monitor reaction completion by TLC or LC-MS. Quench carefully with ice-cold water and extract with DCM (3 × 50 mL).
  • Step 5: Purify the crude product by flash chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain this compound as a crystalline solid.

Alternative Green Chemistry Approach: For a more environmentally benign synthesis, employ a microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) in triflate-anion containing ionic liquids [2]. This method offers advantages including reduced reaction times, higher yields, and the ability to recover and reuse the metal triflate catalyst without significant loss of activity [2].

3.1.2 Nazarov Cyclization for Fluorinated Indanones

The Nazarov cyclization provides an alternative route to fluorinated indanones, particularly useful for introducing specific substitution patterns:

  • Reaction Setup: Charge a flame-dried flask with α,β-unsaturated ketone substrate (1.0 eq) and copper(II) bis(oxazoline) catalyst (0.1 eq) under nitrogen atmosphere [4].
  • Cyclization: Add anhydrous solvent (dichloroethane or acetonitrile) followed by N-fluorobenzenesulfonimide (NFSI, 1.2 eq) as electrophilic fluorine source.
  • Reaction Conditions: Stir at room temperature or elevated temperature (40-60°C) monitoring by TLC until completion [4].
  • Workup: Dilute with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
  • Purification: Purify by recrystallization or flash chromatography to obtain the fluorinated 1-indanone product.

This methodology can be adapted for the synthesis of this compound through appropriate substrate design and has been demonstrated to proceed with moderate enantioselectivity when using chiral Lewis acid catalysts [4].

Biochemical Assay Protocols
3.2.1 Thymidine Phosphorylase Inhibition Assay
  • Principle: Measure inhibition of enzymatic conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate [3].
  • Reagents Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA), thymidine substrate solution (varying concentrations from 0.1 to 2.0 mM), and test compound solutions in DMSO (final concentration ≤1%).
  • Enzyme Solution: Recombinant human TP or E. coli TP diluted in assay buffer to appropriate activity.
  • Procedure:
    • Pre-incubate enzyme with test compound (or vehicle control) for 10 minutes at 37°C.
    • Initiate reaction by adding thymidine substrate.
    • Incubate for 30 minutes at 37°C.
    • Terminate reaction by heating at 95°C for 5 minutes.
    • Remove precipitate by centrifugation and analyze supernatant for thymine formation by HPLC-UV (264 nm).
  • Data Analysis: Calculate enzyme velocity, determine IC₅₀ values by nonlinear regression, and establish inhibition mechanism through Lineweaver-Burk and Dixon plots [3].
3.2.2 Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)
  • Principle: Measure inhibition of acetylthiocholine hydrolysis by monitoring yellow 5-thio-2-nitrobenzoate anion formation [2].
  • Reagents: Acetylthiocholine iodide (0.1-10 mM), DTNB (0.3 mM) in buffer, electric eel AChE (0.02 U/mL).
  • Procedure:
    • Pre-incubate enzyme with test compound for 15 minutes at 25°C.
    • Add DTNB and substrate to initiate reaction.
    • Monitor absorbance at 412 nm for 5-10 minutes.
    • Calculate inhibition percentage and determine IC₅₀ values.

Research Applications and Safety Considerations

Pharmaceutical Development

This compound serves as a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly in developing anti-cancer agents [1]. The presence of the fluorine atom enhances the metabolic stability and bioactivity of resulting compounds, making them more effective as drug candidates [1]. Indanone-based compounds have demonstrated promising activity against HCT-116 human colorectal cancer cells, highlighting their potential as anticancer scaffolds [5]. Additionally, indanone derivatives have shown substantial potential in neurodegenerative disease treatment, with several compounds exhibiting excellent inhibitory activity against acetylcholinesterase and amyloid beta aggregation, relevant to Alzheimer's disease therapy [2].

The versatility of the indanone scaffold allows for structural modifications that fine-tune biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the indanone core significantly influence potency and selectivity against various enzyme targets [2] [3]. This adaptability makes this compound a valuable building block in medicinal chemistry optimization programs aimed at developing novel therapeutic agents with improved efficacy and safety profiles.

Safety and Handling Protocols

This compound requires standard laboratory safety precautions for handling fine chemical powders. While not classified as hazardous material, antibiotic, or DEA-regulated substance, appropriate personal protective equipment including gloves, lab coat, and safety glasses should be worn during handling [1]. The compound should be stored at 0-8°C in a tightly sealed container protected from light to maintain stability [1].

For disposal, small quantities of this compound should be dissolved in an appropriate organic solvent and managed as non-halogenated organic waste according to institutional regulations. Spill management should involve absorption with an appropriate absorbent material, transfer to a closed container, and disposal following local regulations.

Visual Experimental Workflows

G This compound Research Workflow Start Start Synthesis Synthesis Protocols Start->Synthesis Friedel-Crafts Nazarov Characterization Chemical Characterization Synthesis->Characterization HPLC, NMR, MS Biochemical Biochemical Assays Characterization->Biochemical Pure compound Docking Molecular Docking Biochemical->Docking IC50 values Analysis Data Analysis Docking->Analysis Binding energies Applications Therapeutic Applications Analysis->Applications Structure-Activity

Diagram 1: Integrated Research Workflow for this compound. This diagram outlines the comprehensive experimental pathway from chemical synthesis to therapeutic application, highlighting the multidisciplinary approach required for effective investigation.

G Enzyme Inhibition Mechanisms Enzyme Enzyme (Thymidine Phosphorylase) ActiveSite Active Site Enzyme->ActiveSite contains Allosteric Allosteric Site Enzyme->Allosteric contains Products Reaction Products ActiveSite->Products catalyzes Substrate Substrate (Thymidine) Substrate->ActiveSite binds Inhibitor Indanone Inhibitor Inhibitor->Allosteric binds Non-competitive

Diagram 2: Enzyme Inhibition Mechanism of Indanone Derivatives. This visualization illustrates the non-competitive inhibition mechanism where indanone derivatives bind to allosteric sites rather than competing with substrates at the catalytic active site.

Conclusion and Future Perspectives

This compound represents a structurally versatile scaffold with demonstrated utility in biochemical research and pharmaceutical development. The documented enzyme inhibitory activities, particularly against thymidine phosphorylase and acetylcholinesterase, highlight the therapeutic potential of this compound class [2] [3]. The synthetic protocols outlined provide reliable methodologies for accessing the 1-indanone core structure with opportunities for diversification and optimization.

Future research directions should focus on expanding the structure-activity relationship profile through systematic substitution pattern studies, exploring combination therapies with existing agents, and investigating in vivo efficacy and safety profiles of promising indanone-based candidates. The integration of computational approaches with experimental validation will further accelerate the development of indanone-derived compounds as potential therapeutic agents for cancer, neurodegenerative diseases, and other conditions where enzyme modulation offers therapeutic benefit.

References

methods for purification of 5-Fluoro-1-indanone products

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of 5-Fluoro-1-indanone

Understanding the physical properties of a compound is the first step in planning a purification strategy. The table below summarizes key data for this compound from commercial sources and safety sheets.

Property Value / Description Source
CAS Number 700-84-5 [1] [2] [3]
Molecular Formula C₉H₇FO [1] [2] [4]
Molecular Weight 150.15 g/mol [1] [2] [4]
Appearance White to yellow crystalline powder; White to Orange to Green powder to crystal [1] [4]
Purity ≥98% (HPLC); >99%; >96.0%(GC) [1] [2] [4]
Melting Point 38-40 °C (lit.); 37.0 to 40.0 °C [2] [4] [5]
Boiling Point 113-114 °C (lit.); 114 °C/10 mmHg [2] [4] [5]
Density 1.216 g/mL at 25 °C [2] [5]
Flash Point 113 °C (closed cup); >230 °F [2] [4] [5]
Water Solubility Insoluble [5]
Storage Store at 0-8 °C; Refrigerated (0-10°C) [1] [4]

Purification Workflow and Method Development

Although explicit protocols for purifying this compound are not available in the search results, the physical properties suggest that standard techniques like recrystallization or distillation should be applicable. The following workflow outlines a logical approach to method development based on general purification principles and the compound's data.

cluster_1 Select Purification Method cluster_2 Purification Execution Start Start: Crude this compound A1 Analyze Purity (HPLC, GC, TLC) Start->A1 B1 Method Decision Point A1->B1 C1 Solid or can be crystallized? (Mp: 38-40 °C) B1->C1 D1 Liquid or low-melting solid? (Bp: 113-114 °C) B1->D1 E1 Recrystallization C1->E1 Yes G1 Distillation D1->G1 Yes F1 Test solvent systems based on solubility E1->F1 I1 Characterize Purified Product (Melting point, HPLC, NMR) F1->I1 H1 Use low pressure (Bp is low at reduced pressure) G1->H1 H1->I1 End End: Pure Compound I1->End

Suggested Purification Techniques

Here are detailed methodologies for the two primary purification techniques indicated in the workflow.

Recrystallization

Recrystallization is often the preferred method for purifying solid organic compounds to a high degree of purity.

  • Solvent Selection: The core of successful recrystallization is finding an appropriate solvent or solvent pair. The compound is insoluble in water [5], so you will need to test organic solvents.
    • Start by testing common recrystallization solvents like methanol, ethanol, ethyl acetate, hexanes, or toluene.
    • The ideal solvent should dissolve the compound poorly when cold but readily upon heating.
  • Dissolution: Place the crude solid in a flask and add a minimal volume of the hot solvent to dissolve it completely.
  • Decolorization (Optional): If the solution is colored (the compound can appear as white to yellow or even green crystals [1] [4]), add a small amount of activated carbon and remove it by hot filtration.
  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then possibly in an ice bath to maximize crystal yield.
  • Collection and Drying: Collect the crystals via vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The sharp melting point (38-40 °C) [2] [4] is a good indicator of purity.
Distillation

Given the documented boiling point, distillation is a viable option, especially if the compound is a low-melting solid or an oil.

  • Apparatus Setup: Use standard simple or fractional distillation apparatus.
  • Conditions: The literature boiling point is 113-114 °C at atmospheric pressure [2] [5]. To minimize thermal stress, vacuum distillation is preferable. One source notes a boiling point of 114 °C at 10 mmHg [4], confirming it distills well at reduced pressure.
  • Procedure: Carefully distill the crude material, collecting the fraction that boils at a consistent temperature under stable vacuum.

Safety and Handling Information

Always consult the Safety Data Sheet (SDS) before working with any chemical. The compiled hazard information for this compound is as follows:

Hazard Aspect Classification Details
GHS Pictogram Exclamation Mark [4]
Signal Word Warning [2] [4]

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. | [4] [6] | | Precautionary Statements| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, dust mask type N95 (US) | [2] [4] |

Characterization of Pure Product

After purification, confirm the identity and purity of your product.

  • Melting Point: A sharp melting point between 37-40 °C is a strong indicator of purity [2] [4].
  • Chromatography: Analytical techniques like HPLC (for purity ≥98%) [1] or GC (for purity >96.0%) [4] can be used to quantify purity.
  • Spectroscopy: Standard methods such as ( ^1H )-NMR and IR spectroscopy should be used to confirm the molecular structure.

Conclusion

I hope this structured compilation of data and general guidance assists in your research. Developing a specific recrystallization protocol will require empirical testing of solvents, but the fundamental properties of this compound provide a clear starting point.

References

improving yield in 5-Fluoro-1-indanone synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Synthetic Methods for 1-Indanones

The table below summarizes established synthetic pathways for constructing the 1-indanone core structure, which can be adapted for the synthesis of 5-fluoro derivatives [1].

Method Key Starting Material Typical Conditions Notes & Application to 5-Fluoro-1-indanone
Intramolecular Friedel-Crafts Acylation [1] [2] 3-Arylpropionic acid derivatives Lewis acids (e.g., Tb(OTf)₃, NbCl₅), Brønsted acids (e.g., H₂SO₄, PPA), elevated temperatures A classic, versatile route. The 5-fluoro derivative can be synthesized by starting with an appropriate fluoro-substituted aryl precursor [1].
Nazarov Cyclization [1] α,β-Unsaturated ketones Brønsted or Lewis acids Useful for constructing the 5-membered ring. The fluorine substituent must be compatible with the acidic conditions.
Rh-Catalyzed C–C Bond Activation [3] 1-Indanones Rh catalyst, NHC ligand, Temporary Directing Group (TDG), high temperature (e.g., 140 °C) Not for synthesizing this compound itself, but for its later-stage functionalization into complex structures like benzocycloheptenones [3].
Electrochemical Alkoxylation [4] 1-Indanone Electricity as oxidant, alcohol solvent, metal-free A modern, green method for functionalizing existing 1-indanones at the Csp³-H position [4].

Detailed Experimental Protocols

For the foundational Intramolecular Friedel-Crafts acylation, here are two detailed methodologies.

Protocol 1: One-Pot Synthesis Using Heteropolyacid and Phase Transfer Catalysis [2]

This patent describes an efficient one-pot method starting from 3-arylpropionic acid.

  • Reaction Setup: In a round-bottom flask, combine 3-arylpropionic acid, a heteropolyacid catalyst (e.g., phosphotungstic acid), and a phase transfer catalyst (e.g., tetrabutylammonium chloride).
  • Solvent System: Use a mixture of a polar organic solvent (e.g., acetonitrile) and a non-polar solvent (e.g., n-heptane).
  • Acylation & Dehydration: Add an acylating agent (e.g., acetyl chloride) and heat the mixture under reflux with stirring. This step concurrently performs the acylation and dehydration cyclization.
  • Work-up: After reaction completion, cool the mixture and wash with water. Separate the organic layer and dry over anhydrous sodium sulfate.
  • Purification: Recover the product, typically a crystalline solid, via suction filtration. The dual-catalyst system is reported to offer high yield and selectivity.
Protocol 2: Cyclization of 3-Arylpropionic Acid [1]

This is a more traditional approach, as found in a comprehensive review.

  • Acid-Catalyzed Cyclization: Add 3-arylpropionic acid to a large excess of polyphosphoric acid (PPA) at 100-120°C with efficient stirring.
  • Reaction Monitoring: Maintain the temperature for 1-2 hours, monitoring the reaction by TLC.
  • Isolation: Pour the cooled reaction mixture onto crushed ice with vigorous stirring. The solid product that precipitates is collected via suction filtration.
  • Purification: Recrystallize the crude product from a suitable solvent like aqueous ethanol to obtain pure 1-indanone. Note: This method uses strong Brønsted acids and can require careful handling and high temperatures.

Troubleshooting Common Synthesis Issues

The following workflow outlines a logical path for diagnosing and resolving frequent problems in 1-indanone synthesis, based on the general principles of the methods described above.

Start Low Yield or No Product P1 Reaction did not initiate Start->P1 P2 Reaction proceeded but yield is low Start->P2 P3 Product purity is low Start->P3 S1 Verify catalyst activity/ freshness (Lewis acid) P1->S1 S4 Check for competitive side reactions (e.g., dimerization [1]) P2->S4 S7 Use purification techniques like recrystallization or radial chromatography [1] [5] P3->S7 S2 Check reaction temperature. Cyclization may require >140°C in strong acid [1] S1->S2 S3 Confirm stoichiometry of catalysts and reagents S2->S3 S5 Optimize electronic effects. Fluorine substituent can deactivate the aryl ring [1] S4->S5 S6 Consider a one-pot system to minimize intermediate handling losses [2] S5->S6 S8 Ensure complete hydrolysis of ketimine intermediate if using TDG [3] S7->S8

Frequently Asked Questions (FAQ)

Q1: What are the basic physical properties of this compound I can use to identify it? A1: According to a commercial supplier, this compound (CAS 700-84-5, C9H7FO) has a molecular weight of 150.15 g/mol. It appears as a white to yellow crystalline low-melting solid with a melting point of 35-39°C and a boiling point of 92-93°C at 3.0 mmHg. It is insoluble in water [6].

Q2: Why is the fluorine substituent important in these molecules? A2: Introducing a fluorine atom into organic molecules is a common strategy in medicinal and agrochemistry. Fluorine can significantly modify a compound's bioavailability, metabolic stability, and binding affinity. 1-Indanone derivatives, in general, are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties [1] [5].

Q3: Are there any specific safety precautions for handling this compound? A3: The safety data sheet indicates that it may cause skin and serious eye irritation and may cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and avoid breathing its dust or vapors [6].

Key Considerations for Your Support Center

The search results indicate that while the core synthesis of 1-indanones is well-documented, a specific, high-yield "recipe" for this compound was not available.

  • Focus on Foundational Chemistry: Your support content should emphasize the well-established Intramolecular Friedel-Crafts acylation as the primary method, providing detailed troubleshooting for this pathway [1] [2].
  • Highlight Modern Techniques: You can include sections on emerging techniques like electrochemical functionalization [4] or transition-metal-catalyzed C-C bond activation [3] to address users interested in late-stage diversification of the 1-indanone core, rather than its initial synthesis.
  • Consult Specialized Databases: For the most current and specific optimized procedures, I recommend you consult specialized synthetic chemistry databases such as SciFinder or Reaxys, which may contain more detailed journal articles or patents.

References

preventing decomposition of 5-Fluoro-1-indanone during storage

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

The table below summarizes the key physical and storage properties of 5-Fluoro-1-indanone (CAS 700-84-5) gathered from chemical suppliers and databases.

Property Specification / Recommended Condition Source
Chemical Structure C9H7FO (Molecular Weight: 150.15) [1] [2] [3]
Appearance White to yellowish crystalline solid or powder [2] [3] [4]
Melting Point 38-40 °C [2] [4]
Storage Temperature 0-8 °C (Refrigerator) [2] [3]
Physical State at RT Low melting solid (may be liquid at room temperature) [2] [4]
Protective Equipment Dust mask (N95), Eyeshields, Gloves [4]
Hazards Harmful if inhaled, in contact with skin, or swallowed. Irritating to eyes, respiratory system, and skin. [2] [4]

FAQs and Troubleshooting

Here are answers to common questions and solutions to potential problems regarding the storage and handling of this compound.

  • Q1: What is the most critical factor in storing this compound? The primary rule is consistent refrigeration. The product specifications from multiple suppliers explicitly state to store at 0-8°C [2] [3]. This low temperature slows down degradation reactions and maintains the compound's chemical integrity for pharmaceutical and biochemical research applications [3].

  • Q2: My this compound has turned from white to dark yellow or brown. What does this mean? A significant color change is a strong visual indicator of decomposition. While the compound is typically white to pale yellow when pure [2] [3], a darkening color suggests the formation of degradation products. The compound should be used with caution, as its purity and reactivity in syntheses may be compromised.

  • Q3: The solid material has become liquid in the refrigerator. Is this a problem? Not necessarily. The listed melting point of this compound is 38-40°C [2] [4], which is relatively low. It is described as a "crystalline low melting solid," meaning it can melt even under mild handling conditions or in a warm environment [2]. As long as it has been stored within the recommended 0-8°C range, this is likely a physical property rather than a sign of decomposition. Allow it to cool fully in the refrigerator before use.

  • Q4: What are the best practices for handling this compound to ensure its stability?

    • Airtight Sealing: Always keep the container tightly closed when not in use to prevent absorption of moisture from the air.
    • Temperature Control: Minimize the time the compound spends outside the refrigerator. Allow it to acclimatize to room temperature inside a sealed container to prevent water condensation.
    • Use Protective Equipment: Given that it is harmful and irritating [2] [4], always handle it in a fume hood while wearing appropriate gloves, eyeshields, and an N95 dust mask to prevent personal exposure and contamination of the sample.

Experimental Workflow for Storage and Handling

The following diagram outlines the recommended procedure for storing and using this compound to minimize decomposition.

Start Start: Retrieve Container Check Check for color changes (Dark yellow/brown may indicate decomposition) Start->Check Weigh Weigh in Fume Hood (Use gloves, eyeshields, N95 mask) Check->Weigh Seal Seal Container Airtight Weigh->Seal After use Use Proceed with Experiment Weigh->Use Store Store Immediately at 0-8°C Seal->Store

References

optimizing reaction temperature for indanone fluorination

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Optimization Data

The table below summarizes data from a study investigating the enantioselective fluorination of alkyl 1-indanone-2-carboxylates. It shows how metal-ligand catalysts and temperature significantly impact yield and enantiomeric excess (ee) [1].

Entry Substrate Metal Catalyst Ligand Temperature (°C) Yield (%) ee (%)
13 1b La(^{+3}) (S,R)-ind-pybox (6) -30 60 64
14 1a La(^{+3}) (S,R)-ind-pybox (6) -30 80 63
15 2c La(^{+3}) (S,R)-ind-pybox (6) -30 - 76
16 2c Eu(^{+3}) (S,R)-ind-pybox (6) -30 - 96
9 2b Eu(^{+3}) (S,R)-ind-pybox (6) Room Temp. 72 78
  • Lower temperatures generally enhance enantioselectivity. For example, using the Eu(III)/ind-pybox catalyst system, lowering the temperature from room temperature to -30°C increased the ee for a specific substrate from 78% to a remarkable 96% [1].
  • Catalyst selection is crucial. The combination of Europium (Eu(^{+3})) with the commercially available (S,R)-ind-pybox ligand proved superior for achieving high enantioselectivity under low-temperature conditions [1].
  • The ester group on the indanone core influences the outcome. The tert-butyl ester (substrate 2c) gave the best results [1].

Detailed Experimental Protocol

Below is a general, scalable procedure for the electrophilic fluorination of indanone derivatives using Selectfluor, adapted from the literature [2].

General Procedure for Selectfluor Fluorination [2]:

  • Reaction Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stirrer with 40 mL of anhydrous acetonitrile (CH(_3)CN).
  • Add Substrate: Add the indanone-based ketone substrate (1 equivalent, 1-10 mmol).
  • Add Fluorinating Agent: Slowly add Selectfluor (1-3 equivalents, 3-30 mmol) dissolved in 30 mL of anhydrous CH(_3)CN to the stirring solution.
  • Control Reaction Conditions: Stir the reaction mixture at room temperature or under reflux as required. Monitor the reaction by TLC. Reaction times can vary from 10 to 30 hours.
  • Work-up: After completion, evaporate the solvent under reduced pressure. Take up the solid residue in distilled water and extract with dichloromethane (CH(_2)Cl(_2)). Dry the combined organic layers over anhydrous sodium sulfate (Na(_2)SO(_4)).
  • Purification: Concentrate the organic solution under reduced pressure and purify the crude fluorinated product by radial chromatography or another appropriate technique.

Troubleshooting & Optimization Strategies

FAQ 1: My reaction yield is acceptable, but the enantioselectivity (ee) is low. What should I check?

  • Verify Temperature Control: Ensure your cooling bath (e.g., acetonitrile/dry ice for -30°C) is maintained consistently. Even small temperature fluctuations can significantly impact ee [1].
  • Review Catalyst System: Confirm the choice of metal triflate and chiral ligand. The Eu(OTf)(_3`/ (S,R)-ind-pybox system is a robust starting point. Ensure the ligand is stored properly and is not degraded [1] [3].
  • Check Solvent and Reagent Quality: Use anhydrous, high-purity solvents to prevent catalyst decomposition or unwanted side reactions.

FAQ 2: Beyond a simple OFAT approach, how can I systematically optimize this reaction? The "One Factor at a Time" (OFAT) approach is common but can miss critical interactions between variables. For a more efficient optimization, consider Design of Experiments (DoE) [4].

  • DoE is a statistical method that varies multiple factors simultaneously (e.g., temperature, catalyst loading, equivalents of Selectfluor, solvent volume) according to a predefined plan.
  • It builds a mathematical model of the reaction, allowing you to identify not just the optimal setting for each factor, but also how factors interact with each other. This leads to finding a true optimum more efficiently and with fewer experiments [4].

The following workflow outlines a systematic approach to troubleshooting and optimization:

Start Start: Low Yield or Selectivity A Verify Reaction Setup: - Reagent Purity - Anhydrous Conditions - Catalyst Freshness Start->A B Check Temperature Control A->B Basics Confirmed B->A Issue Found C Screen Key Parameters: - Catalyst/Ligand - Temperature - Fluorinating Agent B->C Temperature Stable C->A No Improvement D Apply Systematic Optimization (DoE) C->D Promising Range Found E Optimal Conditions Identified D->E

References

handling air-sensitive reagents in indanone chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Air-Sensitive Reagents

Air-sensitive reagents react with oxygen, moisture, or other components of air, which can lead to decomposed reagents, failed reactions, or hazardous situations like fires and explosions [1]. Common examples in organometallic chemistry include organo-lithium, -magnesium, and -zinc compounds, as well as various metal hydrides and alkaline metals [1].

FAQs on Fundamentals

  • Q: Why is handling so critical in indanone synthesis? A: Many synthetic routes to 1-indanones, such as intramolecular Friedel-Crafts acylations, employ strong Lewis or Brønsted acids (e.g., Tb(OTf)₃, triflic acid) that are highly reactive toward moisture [2] [3]. The presence of water can deactivate the catalyst, leading to low yields or no reaction.

  • Q: What are the signs that my reagents have been compromised? A: Signs can include discoloration, the formation of precipitates or solids in liquid reagents, and the generation of gas or pressure within a sealed container. For solvents, degradation is hard to detect but often manifests as inconsistent or failed reactions [1].

Handling, Storage, and Troubleshooting

Proper handling requires specialized techniques and equipment to maintain an inert atmosphere.

Best Practices for Safe Handling [1]

  • Use Clean, Dry Glassware: Ensure all glassware is thoroughly cleaned and dried before use.
  • Employ Specialized Packaging: Use reagents in safe packaging like AcroSeal bottles, which feature a self-healing septum for extraction via syringe.
  • Maintain an Inert Atmosphere: Use an inert gas like nitrogen or argon. This can be achieved with a Schlenk line or an inert-atmosphere glovebox [1] [4].
  • Syringe Technique: To withdraw liquid from sealed packaging:
    • Pressurize the bottle by injecting a dry inert gas.
    • Withdraw the desired amount of liquid.
    • Alternatively, use a double-tipped needle—one to add inert gas and the other to withdraw the liquid [1].

Storage Recommendations [5] For long-term storage, keep air-sensitive materials in a sealed container (like an amber vial) within an inert environment like a glove box. Store them in a dark place with minimal temperature fluctuations to prevent degradation.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low or No Reaction Yield Moisture contamination deactivating catalyst; Inadequate inert atmosphere [2]. Ensure glassware is dry; Check integrity of seals and gas flow in Schlenk line/glovebox.
Formation of Side-Products Trace water causing undesired reactions; Solvent impurities [2]. Use ultra-dry solvents; Re-purify or re-distill solvents before use.
Unusual Pressure or Effervescence Reagent decomposition generating gas [1]. Stop the reaction; Carefully vent under inert atmosphere if safe.

Experimental Protocol: MW-Assisted Friedel-Crafts Synthesis

The following is a detailed methodology for the synthesis of 1-indanones via a microwave-assisted intramolecular Friedel-Crafts acylation, adapted from the literature [2]. This method was found to be efficient and provided quantitative yields.

Workflow: Synthesis of 1-Indanone

Start Start Reaction Setup A Load 3-(4-Methoxyphenyl)propionic acid and dry CH₂Cl₂ into MW vessel Start->A B Add Triflic Acid (3 equiv.) under inert atmosphere A->B C Seal vessel and place in microwave reactor B->C D Heat to 80°C for 60 min with stirring C->D E Cool Reaction Mixture to room temperature D->E F Work-up and Purification E->F G Obtain 1-Indanone Product F->G

1. Reaction Setup

  • Reaction Equation: Intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propionic acid to form 6-methoxy-1-indanone [2].
  • Materials:
    • Substrate: 3-(4-Methoxyphenyl)propionic acid.
    • Catalyst: Triflic acid (TfOH) - highly corrosive and fuming.
    • Solvent: Anhydrous dichloromethane (CH₂Cl₂).
    • Equipment: Microwave reactor vial, Schlenk line or glove box, microwave synthesizer.

2. Procedure

  • Loading: In an inert atmosphere (e.g., inside a glove box or under a nitrogen stream), place the substrate in a dedicated microwave reaction vial.
  • Add Solvent and Catalyst: Add anhydrous CH₂Cl₂ to the vial. Subsequently, add triflic acid (3.0 equivalents) carefully using a syringe.
  • Seal and React: Seal the vial tightly, remove it from the inert atmosphere, and place it in the microwave reactor.
  • Heating: Heat the reaction mixture to 80°C for 60 minutes with vigorous stirring.
  • Completion: After the reaction time, allow the mixture to cool to room temperature.

3. Analysis & Purity

  • Yield: This method achieved 100% conversion and quantitative yield of 1-indanone 1a (6-methoxy-1-indanone), avoiding by-products [2].
  • Key Consideration: The use of dry CH₂Cl₂ was critical for success. Attempts with more environmentally friendly solvents resulted in side-reactions like esterification or no conversion [2].

Essential Safety and Advanced Techniques

Safety First

  • Risk Assessment: Always conduct a formal risk assessment before starting, especially for pyrophoric materials [1].
  • Specialized Glassware: Use Schlenk flasks or similar glassware with side arms for connection to an inert gas/vacuum line (Schlenk line). All ground-glass joints must be lightly greased to ensure an air-tight seal [4].
  • Condensed Gases: Be aware of the risks of condensed gases, particularly liquid oxygen, when using cold traps with liquid nitrogen on Schlenk lines [4].

Alternative Methods for Indanone Synthesis The table below summarizes other non-conventional methods for comparison [2].

Method Typical Conditions for Cyclization Key Outcome / Yield
Microwave (MW) 3 eq. TfOH, CH₂Cl₂, 80°C, 60 min [2]. Quantitative yield (100%) [2].
High-Intensity Ultrasound (US) 10 eq. TfOH, CH₂Cl₂, 40°C, 150 min [2]. Quantitative yield (100%) [2].
Conventional Thermal 10 eq. TfOH, CH₂Cl₂, 25°C, 24 hrs [2]. 61% yield [2].

This technical guidance should provide a solid foundation for your support center. The experimental protocol for the microwave-assisted synthesis is a robust starting point that your researchers can directly reference.

References

overcoming low enantioselectivity in asymmetric fluorination

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Overcoming Low Enantioselectivity

For quick reference, the table below summarizes common issues, their potential solutions, and the underlying principles.

Problem Area Specific Issue Troubleshooting Strategy Key Principle / Rationale
Catalytic System Low ee with nucleophilic F⁻ sources (e.g., KF) Use Synergistic Hydrogen Bonding Phase-Transfer Catalysis (S-HBPTC). Combine a chiral bis-urea HBD (H-bond Donor) with an achiral onium salt (e.g., Ph₄P⁺I⁻) [1]. The chiral ternary (HBD–onium–F⁻) complex solubilizes fluoride and enables enantiodiscrimination of racemic electrophiles [1].
Catalytic System Need for a stable, low-toxicity F⁻ source Use BF₃·Et₂O as both fluorine source and activating reagent with a chiral iodine catalyst (CIC) [2]. BF₃·Et₂O acts as a Lewis acid to activate the substrate while providing a nucleophilic fluoride source, with the CIC controlling stereochemistry [2].
Ligand Design Poor stereocontrol with common MPAA ligands Employ Mono-Protected Amino Sulfonamide (MPASA) ligands (e.g., L34). Fine-tune the sulfonamide arene with electron-withdrawing groups [3]. The sulfonamide group and modified backbone create a superior stereoelectronic environment for fluoride incorporation via an outer-sphere mechanism [3].
Reaction Medium High polarity solvent lowering ee Switch to low-polarity solvents like p-xylene or toluene [1]. Lower solvent polarity strengthens key non-covalent interactions (e.g., ion pairing, H-bonding) within the chiral catalytic complex [1].
Reaction Medium Detrimental effect of water Ensure rigorous anhydrous conditions. Use dried solvents and add a drying agent (e.g., MgSO₄) to the reaction mixture [3]. Water disrupts the precisely organized chiral environment around the metal center or the HBD-fluoride complex, degrading enantiocontrol [3].

Detailed Experimental Protocols

Synergistic Phase-Transfer Catalyzed Fluorination

This protocol is adapted from work on the enantioconvergent nucleophilic substitution of racemic alkyl halides [1].

  • Catalysts: Chiral bis-urea HBD (e.g., (S)-3h, 10 mol%) and achiral onium salt co-catalyst (e.g., Ph₄P⁺I⁻, 10 mol%).
  • Fluoride Source: Potassium Fluoride (KF, 2.5 equivalents).
  • Solvent: p-Xylene (0.25 M concentration).
  • Procedure:
    • In an anhydrous glovebox, combine the racemic benzylic bromide or α-bromoketone substrate, Pd catalyst, and chiral HBD ligand in a vial.
    • Add the onium salt co-catalyst and anhydrous KF.
    • Add the p-xylene solvent.
    • Cap the vial and stir the reaction mixture at 15 °C.
    • Monitor reaction progress by TLC or LC-MS.
  • Key Note: This system is highly effective for suppressing elimination side reactions, a common challenge when using the basic fluoride ion [1].
Pd-Catalyzed Fluorination with MPASA Ligands

This protocol is for the enantioselective β-C(sp³)–H fluorination of amides [3].

  • Catalyst System: Pd(PhCN)₂Cl₂ (recommended starting point: 5 mol%) and an optimized MPASA ligand (e.g., L34).
  • Reagents: Substrate (tertiary amide), Selectfluor (oxidant), and AgF (fluoride source).
  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
  • Crucial Step: Ensure the HFIP solvent and reaction setup are anhydrous. Adding a drying agent like MgSO₄ to the reaction mixture can significantly improve yield and enantioselectivity [3].
  • Procedure:
    • Dry the reaction vessel and use anhydrous HFIP.
    • Combine the substrate, Pd catalyst, and MPASA ligand.
    • Add Selectfluor, AgF, and a small amount of MgSO₄.
    • Add the HFIP solvent.
    • Stir the reaction at a mild temperature (e.g., 45 °C).

Workflow & Catalytic Cycle Diagrams

The following diagram illustrates the logical workflow for diagnosing and addressing low enantioselectivity, integrating the strategies discussed above.

Diagram 1: A systematic workflow for troubleshooting low enantioselectivity in asymmetric fluorination reactions.

The diagram below illustrates the mechanism of the synergistic hydrogen bonding phase-transfer catalysis (S-HBPTC), a key strategy for nucleophilic fluorination.

SHBPTC_Cycle KF_solid KF (Solid) Ternary Chiral Ternary Complex HBD–Onium–F⁻ KF_solid->Ternary Solubilization HBD Chiral Bis-Urea (HBD Catalyst) HBD->Ternary Onium Achiral Onium Salt (e.g., Ph₄P⁺I⁻) Onium->Ternary Product Enantioenriched Fluoride Product Ternary->Product Enantiodiscrimination & Fluoride Delivery Substrate Racemic Alkyl Halide Substrate->Product

Diagram 2: The catalytic cycle for synergistic hydrogen bonding phase-transfer catalysis (S-HBPTC), which enables enantioconvergent fluorination using KF [1].

I hope this technical support guide provides a clear path forward for optimizing your asymmetric fluorination experiments.

References

purification challenges with fluorinated indanone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Considerations
What HPLC columns are best for separating fluorinated from non-fluorinated analogs? Use a fluorocarbon (F-column) with hydrocarbon eluents (e.g., methanol/water) for better separation. A hydrocarbon column (H-column) with fluorocarbon eluents (e.g., TFE, HFIP) can reverse elution order and is also effective [1].
My fluorinated compound is too hydrophobic. How can I improve its elution? Incorporate fluorinated alcohols (TFE, HFIP) into your mobile phase. These solvents compete for fluorophilic interactions, reducing retention and improving peak shape for highly fluorinated compounds [1] [2].
Why is the elution order of my compound and its non-fluorinated analog sometimes reversed? This is characteristic of fluorinated analytes. Elution order reversal commonly occurs when using fluorinated eluents, especially with aromatic fluorocarbons [1].
How does fluorine substitution generally affect HPLC retention? Fluorination typically increases hydrophobicity and retention on standard C18 columns. However, the extent is context-dependent and not solely predicted by fluorine count [1].

Troubleshooting Guide for Common Purification Challenges

Problem 1: Poor Separation from Non-Fluorinated Precursors or Byproducts
  • Recommended Solution: Optimize your chromatographic system by leveraging fluorophilic interactions.
  • Detailed Protocol:
    • Prepare the Mobile Phase: For a fluorocarbon (F) column, use a standard hydrocarbon-based eluent like methanol-water or acetonitrile-water. For a hydrocarbon (H) column like C18, use a fluorinated eluent such as TFE or HFIP mixed with water or buffer [1].
    • Set Up the System: Equilibrate your HPLC system with the chosen mobile phase.
    • Execute the Run: Inject your sample. Monitor how the separation changes. Using an F-column/H-eluent, the fluorinated compound should elute later; with an H-column/F-eluent, it may elute earlier [1].
    • Optimize: Systematically adjust the ratio of organic to aqueous (or F-eluent to water) to achieve baseline separation.
Problem 2: Low Yield or Purity Due to Instability in Biological Matrices
  • Recommended Solution: Assess and improve the compound's stability, particularly for in vivo applications.
  • Detailed Protocol:
    • Prepare Stock Solutions: Dissolve your fluorinated indanone derivative in a suitable solvent like DMSO [3].
    • Incubate with Matrices: Spike the compound into homogenates of target tissues (e.g., liver, brain) or blood plasma. A typical ratio is 1:9 (v/v) of compound solution to homogenate [3].
    • Control the Conditions: Incubate the mixtures at 37°C with gentle agitation for a set period (e.g., 1-2 hours) [3].
    • Analyze the Outcome: Stop the reaction (e.g., with acetonitrile) and analyze the remaining concentration of the parent compound using HPLC or LC-MS. A stable compound should show high recovery (e.g., >70%) [3].
Problem 3: Low Recovery and Strong Retention on Solid-Phase Extraction (SPE) Sorbents
  • Recommended Solution: This often indicates overly strong retention on traditional C18 sorbents. Switch to a fluorinated-phase SPE sorbent.
  • Detailed Protocol:
    • Condition the Cartridge: Pass several column volumes of a fluorinated solvent like methanol or acetonitrile through the fluorinated-phase SPE cartridge, followed by an aqueous buffer or water [2].
    • Load the Sample: Apply your sample, which should be in a weak solvent (e.g., aqueous solution) to promote binding.
    • Wash: Remove weakly retained, non-fluorinated impurities using a wash buffer with moderate elution strength (e.g., 10-20% methanol in water).
    • Elute Your Compound: Use a fluorinated solvent such as TFE or HFIP, potentially mixed with a standard solvent like methanol or acetonitrile, to disrupt the fluorophilic interactions and elute your target compound [2].

Experimental Protocols for Key Analyses

Protocol 1: Determining Lipophilicity (Log P/D) of Fluorinated Indanones

Accurate lipophilicity measurement is crucial for predicting a compound's behavior in biological systems and during purification.

  • Procedure:
    • Pre-Saturate Solvents: Saturate n-octanol and your aqueous buffer (e.g., phosphate buffer, pH 7.4) with each other by mixing them vigorously for 24 hours before separation [3].
    • Perform Partitioning: Add your fluorinated indanone compound to the pre-saturated mixture of n-octanol and buffer in a vial. Shake vigorously for several hours at a constant temperature to reach partitioning equilibrium [3].
    • Separate Phases: Centrifuge the vial to achieve a clean separation of the two phases.
    • Quantify Concentration: Carefully sample from each phase and analyze the concentration of your compound in each using a validated HPLC-UV method [3].
    • Calculate Log P: The log P is calculated as the logarithm (base 10) of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Protocol 2: Analytical Method for Isomer Separation
  • Procedure:
    • Column Selection: Choose a fluorinated-phase HPLC column (e.g., containing n-C8F17 groups) [1].
    • Mobile Phase: Prepare an isocratic or gradient method using a mixture of ethanol (or isopropanol) and water [1].
    • Temperature Control: Note that the separation efficiency (ΔtR) can be temperature-dependent. You may optimize the column temperature between 5°C and 60°C for the best resolution [1].
    • Analysis: Inject the sample containing the isomeric mixture. The different isomers (e.g., E,E or Z,E) can be resolved and identified by their distinct retention times and through further analysis like NOE NMR [4].

Workflow and Strategy Diagrams

The following diagrams outline the strategic approach and decision-making process for purifying your compounds.

purification_workflow Start Start Purification Assess Assess Separation Goal Start->Assess Goal1 Goal: Separate from non-fluorinated analogs Assess->Goal1 Goal2 Goal: Elute highly fluorinated compounds Assess->Goal2 PathA Fluorocarbon (F) Column with Hydrocarbon Eluent Outcome1 Expected Outcome: Fluorinated compound elutes later PathA->Outcome1 PathB Hydrocarbon (H) Column with Fluorocarbon Eluent Outcome2 Expected Outcome: Fluorinated compound elutes earlier PathB->Outcome2 Goal1->PathA Goal2->PathB

Purification Strategy Selection

troubleshooting_flow Problem Problem: Poor HPLC Separation Step1 Try F-Column with Hydrocarbon Eluent Problem->Step1 Step2 If separation is poor, switch to H-Column Step1->Step2 Unsatisfactory Step3 Use Fluorocarbon Eluent (TFE/HFIP) with H-Column Step2->Step3 CheckStability Check compound stability in biological matrices Step3->CheckStability Result Achieved Baseline Separation CheckStability->Result

Troubleshooting Poor Separation

References

scaling up 5-Fluoro-1-indanone reactions from lab to production

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for 1-Indanones

Several core synthetic strategies can be adapted for the production of 1-indanones like 5-Fluoro-1-indanone. The table below summarizes key methodologies.

Method Key Reagents & Conditions Potential Application to this compound
Friedel-Crafts Acylation [1] [2] Acid chlorides with Lewis acids (e.g., AlCl3, ZnCl2); 3-arylpropanoic acids with Brønsted/Lewis acids (e.g., H2SO4, Tb(OTf)3, Nafion-H) [1]. A classic, well-established route. Starting material would be a fluorinated precursor (e.g., 3-(2-fluorophenyl)propionic acid).
Nazarov Cyclization [1] α,β-Unsaturated ketones with Brønsted or Lewis acids. Useful for constructing the indanone core from specific fluorinated unsaturated ketone precursors.
One-Pot Acylation/Cyclization [1] Benzoic acid (converted to acyl chloride in situ) with ethylene, followed by intramolecular Friedel-Crafts alkylation. A streamlined process; would require a fluorinated benzoic acid derivative as the starting material.
Electrochemical Alkoxylation [3] Electricity as oxidant, alcohols, metal-free conditions. A modern, green chemistry approach for the late-stage functionalization of a pre-formed 1-indanone scaffold.

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges you might encounter during research and scale-up.

Q1: My Friedel-Crafts cyclization gives low yields. What could be wrong?

Low yields in this key step can stem from several factors:

  • Impure or Moist Reagents: Lewis acids like AlCl3 are extremely moisture-sensitive. Ensure all reagents and solvents are anhydrous, and the reaction apparatus is perfectly sealed to prevent atmospheric moisture from deactivating the catalyst [2].
  • Incompatible Substituents: The electronic effect of substituents on the aromatic ring greatly impacts reactivity. While the 5-fluoro substituent is only mildly deactivating, strongly electron-withdrawing groups elsewhere on the ring can severely hinder cyclization [1]. Monitor the reaction closely (e.g., by HPLC) to determine if it is simply slow or has stalled.
  • Incorrect Lewis Acid or Stoichiometry: The choice and amount of Lewis acid are critical. For some substrates, traditional AlCl3 may be too harsh, leading to side reactions. Explore alternative catalysts like ZnBr2, Tb(OTf)3, or solid acids like Nafion-H, which can offer better selectivity and are sometimes easier to handle [1] [2].
Q2: How can I make the fluorination step more efficient and selective?

Introducing and handling fluorine requires careful control.

  • Use Stabilized Reagents: Electrophilic fluorinating agents like NFSI (N-fluorobenzensulfonimide) are often more stable, selective, and easier to handle than traditional, more aggressive reagents [4].
  • Employ Catalytic Asymmetric Fluorination: To create chiral, non-racemic fluorinated indanones (valuable in pharmaceutical synthesis), use chiral catalysts. A highly enantioselective method uses a combination of europium(III) triflate and a commercially available chiral ind-pybox ligand with NFSI, achieving enantiomeric excess (ee) up to 96% [4].
  • Control Reaction Parameters: The diastereoselectivity in reductions of α-fluoroimines derived from α-fluoroindanone is highly temperature-dependent. Performing the reduction in EtOAc at -78 °C can drive diastereoselectivity to >100:1 [5].
Q3: What are the key purification and handling considerations for this compound?
  • Purification: this compound is typically a white to yellow crystalline powder [6]. Standard purification techniques like recrystallization are commonly used. The compound should be stored at 0-8°C [6] to maintain stability and purity over time.
  • Analysis: Always characterize the final product and key intermediates. Purity should be confirmed by HPLC (≥98%) [6], and structure by NMR and mass spectrometry. Compare your data against known standards.
Q4: How can I optimize my reaction for a larger scale?

Moving from lab to production requires a focus on efficiency and safety.

  • Leverage Kinetic Modeling: Software like Reaction Lab can help you quickly develop kinetic models from lab data. You can use these models to run virtual experiments (DoE), predict optimal conditions, and explore the design space for yield and impurities without consuming valuable materials, thereby de-risking the scale-up process [7].
  • Consider Greener Solvents and Catalysts: When scaling, the environmental and economic impact of waste streams becomes significant. The use of metal triflates in ionic liquids is noted as an environmentally benign approach, as the catalyst can often be recovered and reused [1]. Similarly, electrochemical methods use electricity as a clean terminal oxidant [3].
  • Safety First: On a larger scale, the thermal energy released during exothermic reactions can be dangerous. Ensure you have conducted a thorough thermal hazard analysis (e.g., using DSC) and have appropriate controls in place for cooling and agitation.

Workflow for Scaling Up this compound Synthesis

The following diagram maps out the logical workflow and decision points for developing and scaling a synthesis of this compound.

Start Start: Define Target This compound Method1 Friedel-Crafts Acylation/Cyclization Start->Method1 Method2 Functionalization of Indanone Core Start->Method2 SubMethod1 e.g., From 3-arylpropanoic acid with H₂SO₄ or Lewis Acid Method1->SubMethod1 SubMethod2 e.g., Electrochemical C-H Alkoxylation [3] Method2->SubMethod2 SelectRoute Select & Optimize Synthetic Route SubMethod1->SelectRoute SubMethod2->SelectRoute LabScale Lab-Scale Synthesis & Troubleshooting SelectRoute->LabScale Modeling Process Modeling & Optimization (e.g., Reaction Lab Software [7]) LabScale->Modeling Challenge1 Challenge: Low yield in cyclization? Check: Anhydrous conditions, Lewis acid activity, substrate electronics [1] [2] LabScale->Challenge1 Challenge2 Challenge: Impure product? Check: Purification (recrystallization), HPLC analysis, storage at 0-8°C [6] LabScale->Challenge2 Production Pilot & Production Scale-Up Modeling->Production Challenge3 Challenge: Scale-up safety & efficiency? Use: Kinetic modeling for virtual DoE, Explore greener catalysts [7] [1] Modeling->Challenge3

References

solving solubility issues in indanone reaction mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Solubility in Indanone Synthesis

Solubility problems typically stem from the physical properties of starting materials, intermediates, or the use of problematic solvents. The table below outlines common issues and their solutions.

Problem Area Specific Issue Possible Causes Recommended Solutions
Reaction Solvent Poor substrate solubility; difficult work-up. Use of non-polar or incompatible solvents; strong acidic/brønsted media [1] [2]. Switch to greener solvents like 4-methyltetrahydropyran (4-MeTHP) or use microwave (MW) irradiation with dichloromethane [1] [2].
Work-up & Purification Emulsion formation; difficult separation; low recovery. Use of hazardous solvents (e.g., TFA); complex extraction steps [1]. Use a solvent that also acts as an extraction medium (e.g., 4-MeTHP) to simplify work-up [1].
Methodology Long reaction times requiring high heat. Classical heating methods; inefficient energy transfer [2]. Employ non-conventional techniques like microwave irradiation or high-intensity ultrasound to accelerate reactions and improve homogeneity [2].

Detailed Experimental Protocols

Here are detailed methods for the recommended approaches.

Protocol 1: Nazarov Cyclization in a Green Solvent [1]

This method addresses issues related to strong acids and simplifies the work-up.

  • Reaction Setup: Charge a round-bottom flask with chalcone precursor DMU135 and the green solvent 4-methyltetrahydropyran (4-MeTHP).
  • Catalyst Addition: Add boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst.
  • Reaction Execution: Heat the mixture at reflux (110°C) with stirring overnight.
  • Work-up:
    • Cool the reaction mixture to room temperature.
    • Quench by adding deionized water.
    • Separate the organic (4-MeTHP) and aqueous phases. The product is in the 4-MeTHP phase.
    • Directly evaporate the 4-MeTHP to isolate the crude indanone product.
  • Purification: Purify the crude product using silica gel column chromatography.

This protocol uses 4-MeTHP as both reaction and extraction solvent, eliminating separate extraction steps and avoiding hazardous solvents like TFA. The trade-off is a lower yield (~35%) compared to traditional methods [1].

Protocol 2: Microwave-Assisted Friedel-Crafts Acylation [2]

This method uses energy transfer to overcome solubility and reaction rate limitations.

  • Reaction Setup: Add the 3-arylpropionic acid starting material and dry dichloromethane (DCM) to a microwave vial.
  • Catalyst Addition: Add triflic acid (TfOH, 3 equivalents). Note: Triflic acid is highly corrosive and requires careful handling.
  • Reaction Execution: Seal the vial and irradiate in a microwave reactor at 80°C for 60 minutes.
  • Work-up & Purification: After completion, follow standard aqueous work-up and purification procedures.

This method achieves complete conversion in a short time, minimizing side reactions and improving overall process efficiency [2].

Experimental Workflow Selection

The following chart helps you choose the best synthesis method based on your starting material and project goals.

G Start Start: Plan Indanone Synthesis SM1 Starting Material: 3-Arylpropionic Acid Start->SM1 SM2 Starting Material: Chalcone Start->SM2 Route1 Method: Intramolecular Friedel-Crafts Acylation SM1->Route1 Route2 Method: Nazarov Cyclization SM2->Route2 Tech1 Technique: Microwave Irradiation Route1->Tech1 Tech2 Technique: Conventional Heating Route1->Tech2 Tech3 Technique: Green Solvent (4-MeTHP) & BF3·OEt2 Route2->Tech3 Tech4 Technique: Conventional Acid (e.g., TFA) Route2->Tech4 Goal1 Primary Goal: Reaction Efficiency Tech1->Goal1 Recommended Goal2 Primary Goal: Green Process & Easy Work-up Tech3->Goal2 Recommended

References

troubleshooting HPLC purity analysis of 5-Fluoro-1-indanone

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common problems encountered during HPLC purity analysis:

  • 1. Why am I seeing unexpected peaks in my chromatogram? Unexpected peaks can be due to chemical degradation of your sample or carryover contamination from the autosampler.

    • On-column degradation: The sample may degrade while passing through the HPLC column. This is often linked to specific column chemistry, such as "lightly loaded" C18 phases with exposed silanol groups that can catalyze decomposition, especially for compounds with basic functional groups [1]. Symptoms include a noisy baseline and a noticeable loss of the main peak area [1].
    • Autosampler carryover: Contamination from a previous injection can introduce extra peaks. The needle, injection port seals, and the rotary valve (rotor seal) are common culprits. Ensure the autosampler wash cycle uses a sufficient volume (at least 10x the injection volume) of a solvent that can dissolve your analyte [2].
  • 2. What causes peak tailing or broadening, and how can I fix it? Poor peak shape often ruins resolution and accuracy. The table below lists common causes and solutions.

Symptom Possible Cause Recommended Solution
Peak Tailing Basic compounds interacting with acidic silanol groups on the silica column [3]. Use a high-purity (Type-B) silica column; add a competing base like triethylamine (TEA) to the mobile phase [4] [3].
Peak Fronting Column overload, blocked frit, or channels in the column bed [3]. Reduce the amount of sample injected; replace the column or the pre-column frit [3].
Broad Peaks Detector flow cell volume is too large, or there is excessive extra-column volume in the system [3]. Use a flow cell with a smaller volume; check that capillary connections are short and have the correct internal diameter [3].
  • 3. Why are the retention times shifting? Inconsistent retention times are typically related to an unstable chromatographic environment.

    • Mobile Phase: Variations in the composition or pH of the mobile phase between batches are a primary cause. Prepare the mobile phase consistently and ensure the column is fully equilibrated [5].
    • Column Condition: An aging or degraded column can cause retention time drift [5].
    • Temperature: Fluctuations in the column temperature can also lead to shifts. Using a column oven is recommended for stability [3].
  • 4. How can I reduce baseline noise and drift? A noisy or drifting baseline affects the detection and integration of peaks.

    • Noise: Often caused by air bubbles in the detector, a contaminated mobile phase, or a failing UV lamp. Degas all solvents thoroughly and use high-purity reagents [5].
    • Drift: Can be caused by temperature instability in the lab or a gradual change in mobile phase composition (e.g., due to evaporation). Stabilizing the lab temperature and ensuring mobile phase reservoirs are sealed can help [5].

Troubleshooting Workflow & Experimental Protocols

When problems arise, a systematic approach is most effective. The following diagram outlines a logical troubleshooting workflow, and the protocols below provide detailed steps for key investigations.

HPLC_Troubleshooting_Workflow Start Unexpected HPLC Purity Result A Re-inject Freshly Prepared Sample Start->A B Problem Persists? A->B C Problem is likely in Sample Preparation/Storage B->C No D Prepare New Mobile Phase B->D Yes End Problem Identified & Resolved C->End E Problem Persists? D->E F Problem was Mobile Phase (Contamination/Incorrect Prep) E->F No G Replace/Rejuvenate Column E->G Yes F->End H Problem Persists? G->H I Problem was Column (Degradation/Incompatibility) H->I No J Check Instrument Components: - Autosampler (Needle, Seal) - Pump (Pressure, Seals) - Detector (Lamp, Flow Cell) H->J Yes I->End J->End

Protocol 1: Investigating On-Column Degradation

If you suspect your analyte is degrading on the column, follow these steps [1]:

  • Shorten Column Exposure Time: Modify the gradient method to start with a higher percentage of organic solvent (e.g., acetonitrile) while keeping the gradient slope constant. A reduction in degradation peaks with shorter run times suggests the compound is unstable during its time in the column [1].
  • Change Column Chemistry: Test your sample on a "fully bonded" C18 column with high ligand coverage (>3 μmol/m²) instead of a "lightly loaded" one. The higher coverage reduces exposure to reactive silanol groups on the silica surface [1].
  • Modify Mobile Phase pH: If the compound is stable under acidic conditions, adding 0.1% acetic acid to the aqueous mobile phase can sometimes stabilize the sample or passivate the column surface [1].
Protocol 2: Minimizing Autosampler Contamination & Carryover

To address contamination originating from the autosampler [2]:

  • Optimize the Wash Protocol: Program the autosampler to wash the needle (inside and outside) with a volume at least 10 times the injection volume. Use a wash solvent with a similar eluotropic strength to your mobile phase to ensure it effectively dissolves your analyte.
  • Inspect and Replace Consumables: Regularly check and replace the needle, injection port seals, and the rotor seal of the injection valve according to the manufacturer's schedule. Worn or scratched surfaces can trap sample material.
  • Perform Passivation: If analyzing compounds that adsorb to metal surfaces, a passivation procedure (flushing with strong acid) may be necessary. Consult your instrument manufacturer for the recommended protocol [2].

Key Considerations for 5-Fluoro-1-indanone

When developing or troubleshooting a method for This compound, keep its specific chemistry in mind:

  • Structural Analogy: While a direct method was not found, the troubleshooting case for a molecule with an aniline functional group [1] is a useful reference. Although this compound is a ketone, understanding how specific functional groups interact with the column can guide your approach.
  • Method Validation: When you establish a working method, validate it as per ICH Q2(R1) guidelines to ensure it is specific, precise, accurate, and linear over the intended range, as demonstrated in other drug substance methods [4] [6].

References

biological activity comparison of indanone derivatives 9a-9q

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Proliferative Activity of Indanone Derivatives 9a-9q

The following table lists the in vitro anti-proliferative activities (IC₅₀ in μM) of compounds 9a-9q against three human cancer cell lines, as reported in the 2023 study. The data is ordered by their potency against the HCT 116 colorectal cancer cell line [1].

Compound R1 R2 R3 HeLa (IC₅₀ μM) A2780 (IC₅₀ μM) HCT 116 (IC₅₀ μM)
9b H OMe F 0.60 ± 0.09 0.70 ± 0.07 0.25 ± 0.04
9c H OMe Cl 2.13 ± 0.11 2.52 ± 0.16 0.31 ± 0.03
9a H OMe H 0.43 ± 0.06 0.69 ± 0.07 1.88 ± 0.06
9f H OMe NO₂ 2.22 ± 0.12 2.73 ± 0.09 1.94 ± 0.08
9d H OMe Br 3.52 ± 0.34 4.87 ± 0.58 0.80 ± 0.11
9e H OMe I 7.22 ± 0.75 7.58 ± 0.59 8.50 ± 0.43

Reference Controls: The positive controls used in this study were Colchicine (IC₅₀: 0.03 ± 0.01 μM on HCT 116) and 5-Fluorouracil (5-FU) (IC₅₀: 9.53 ± 0.21 μM on HCT 116) [1].

Synthesis and Experimental Methodology

To help you interpret the data and structure-activity relationships, here is the synthetic pathway and key experimental details.

G 3',4',5'-Trimethoxyacetophenone (7) 3',4',5'-Trimethoxyacetophenone (7) α,β-Unsaturated Ketones (8a-q) α,β-Unsaturated Ketones (8a-q) 3',4',5'-Trimethoxyacetophenone (7)->α,β-Unsaturated Ketones (8a-q) Racemic 3-Arylindanones (9a-q) Racemic 3-Arylindanones (9a-q) α,β-Unsaturated Ketones (8a-q)->Racemic 3-Arylindanones (9a-q) (R)-Methyl p-Tolylsulfoxide (R)-Methyl p-Tolylsulfoxide β-Keto Sulfoxide (11) β-Keto Sulfoxide (11) (R)-Methyl p-Tolylsulfoxide->β-Keto Sulfoxide (11) Claisen condensation with Methyl 3,4,5-trimethoxybenzoate (10) Enone (12) Enone (12) β-Keto Sulfoxide (11)->Enone (12) Knoevenagel condensation with 3-fluoro-4-ethoxybenzaldehyde Cyclized Product (13) Cyclized Product (13) Enone (12)->Cyclized Product (13) Nazarov Cyclization (AlCl₃, Toluene) (R)-9k (R)-9k Cyclized Product (13)->(R)-9k Remove chiral auxiliary (Zn powder) Aldol Condensation\n(Basic Conditions) Aldol Condensation (Basic Conditions) Aldol Condensation\n(Basic Conditions)->α,β-Unsaturated Ketones (8a-q) Nazarov Cyclization\n(Methanesulfonic Acid) Nazarov Cyclization (Methanesulfonic Acid) Nazarov Cyclination\n(Methanesulfonic Acid) Nazarov Cyclination (Methanesulfonic Acid) Nazarov Cyclination\n(Methanesulfonic Acid)->Racemic 3-Arylindanones (9a-q)

Diagram: Synthetic Pathways for Indanone Derivatives 9a-q and (R)-9k

Key Experimental Protocols [1]:
  • Chemistry:
    • Synthesis of Racemic 9a-q: Compounds were synthesized in two steps. First, an aldol condensation between 3',4',5'-trimethoxyacetophenone (7) and various aryl aldehydes under basic conditions yielded α,β-unsaturated ketones (8a-q). This was followed by a Nazarov cyclization using methanesulfonic acid to give the final racemic 3-arylindanones (9a-q).
    • Asymmetric Synthesis of (R)-9k: An enantioselective synthesis was achieved using (R)-methyl p-tolylsulfoxide as a chiral auxiliary, involving a Claisen condensation, Knoevenagel condensation, Nazarov cyclization, and final removal of the auxiliary with zinc powder.
  • Biological Evaluation:
    • Anti-proliferative Assay: The cytotoxicity of the compounds against cancer cell lines (HeLa, A2780, HCT 116) was evaluated using the CCK-8 assay.
    • Tubulin Polymerization Assay: The inhibition of tubulin polymerization was measured in vitro, with colchicine as a reference.
    • EBI Competition Assay: This experiment was conducted to confirm that the compounds bind to the colchicine site on tubulin.

Key Findings and Structure-Activity Relationships (SAR)

The data reveals several important trends that can guide further design:

  • Potency and Selectivity: Several compounds, particularly 9b and 9c, showed superior potency against the HCT 116 colorectal cancer cell line compared to the first-line therapy 5-FU [1].
  • Effect of R3 Substituent: On the 3-aryl ring (R3), small electron-withdrawing groups like fluoro (9b) and chloro (9c) were associated with high potency against HCT 116 cells. Larger substituents (Br, I) or strong electron-withdrawing groups (NO₂) led to a decrease in activity [1].
  • The Lead Candidate (R)-9k: The study identified (R)-9k (the enantiopure form of 9k) as the most promising candidate. It demonstrated [1]:
    • Dominant anti-proliferative activity (14-38 times more potent than 5-FU).
    • Higher selectivity for cancer cells over normal cells compared to 5-FU and colchicine.
    • Negligible cardiotoxicity in hERG assessments.
    • Effective inhibition of tubulin polymerization by binding to the colchicine site.

Conclusion

References

hERG cardiotoxicity assessment of 5-Fluoro-1-indanone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Cardiotoxicity and Anti-Cancer Activity Comparison

The table below summarizes the available experimental data for compound (R)-9k, a 3-arylindanone derivative, in comparison with the standard chemotherapy drug 5-Fluorouracil (5-FU).

Compound hERG Cardiotoxicity Assessment Anti-Proliferative Activity (IC₅₀) Selectivity
(R)-9k Negligible cardiotoxicity reported via hERG assessment [1] 14–38 times more potent than 5-FU against three colon cancer cell lines [1] Higher selectivity for cancer cells over human normal cells compared to 5-FU and colchicine [1]
5-FU Associated with serious cardiotoxicity, including coronary artery spasm and direct myocardial damage [2] [3] Used as a baseline for activity comparison (first-line therapy) [1] Causes clinical toxicity to normal cells at an effective dosage [1]

Experimental Assessment Methods

The evaluation of cardiotoxicity, particularly for the hERG channel, is a critical step in modern drug development. Here are the key experimental protocols used in the field, which provide context for how the assessment of (R)-9k was likely conducted.

  • In Vitro hERG Binding Assays: These tests measure a compound's potential to block the hERG potassium channel. A common method is the Fluorescence Polarization (FP) binding assay, which uses a cell membrane fraction containing the hERG channel protein and a fluorescent tracer. The test compound is introduced, and its ability to displace the tracer is measured by a change in fluorescence polarization, indicating hERG binding affinity [4]. An automated patch-clamp assay on hERG-expressing cells (like HEK 293 cells) is considered the gold standard for functionally assessing the blockade of the hERG current [5].

  • In Vivo Cardiotoxicity Evaluation: These studies assess the overall impact on the heart in a living organism. A typical protocol involves administering the drug to animals (e.g., rats or guinea pigs) and monitoring electrocardiography (ECG) parameters, particularly the QT interval. A significant prolongation of the QT interval is a primary indicator of cardiotoxic risk linked to hERG channel blockade [2] [4].

The following diagram illustrates the logical workflow for conducting a hERG-related cardiotoxicity assessment, integrating both in vitro and in vivo methods.

Start Start: New Chemical Entity InVitro In Vitro hERG Assay Start->InVitro Result1 Determine hERG binding affinity InVitro->Result1 InVivo In Vivo ECG Study Result1->InVivo Low risk Integrate Integrate Data & Risk Assessment Result1->Integrate High risk Result2 Measure QT interval prolongation InVivo->Result2 Result2->Integrate Decision Proceed/Modify/Stop Integrate->Decision

Interpretation and Strategic Implications

The finding that (R)-9k has negligible hERG cardiotoxicity is highly significant for its development as a cancer therapeutic [1].

  • A Key Advantage Over 5-FU: The cardiotoxicity of 5-FU is a major clinical limitation that can force dose reduction or treatment cessation, compromising cancer therapy [2]. A potent anti-cancer agent without this liability, like (R)-9k, represents a substantial potential clinical improvement.
  • Informs Further Development: The safety profile of (R)-9k suggests that the 3-arylindanone scaffold is a promising starting point for designing novel tubulin inhibitors that avoid the hERG channel, a common pitfall in drug development.

References

validating anti-proliferative activity in HCT-116 cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anti-proliferative Activity in HCT-116 Cells

Compound / Extract Source Key Mechanism(s) of Action Experimental IC₅₀ / Effective Concentration Key Experimental Findings
Roburic Acid (RA) [1] Tetracyclic triterpenoid (Oak galls, Gentiana plants) Primarily antiproliferative; inhibits NF-κB & MAPK signaling; interacts with TNF-α [1] IC₅₀ values varied by assay (MTT, Neutral Red, Crystal Violet) [1] Cytostatic effect; reduced colony formation; no significant cytotoxicity [1]
Artesunate (ART) [2] Sesquiterpene (Chinese medicinal herb) Induces mitochondrial apoptosis & protective autophagy [2] IC₅₀: 2.18 µg/mL (48h, MTT assay); Early apoptosis: 22.7% (2 µg/mL), 33.8% (4 µg/mL) [2] Increased cleaved caspase-3, PARP, Bax; decreased Bcl-2; efficacy enhanced with autophagy inhibitor [2]
Jania rubens DM Extract [3] Red Seaweed (Lebanese coast) Induces G2/M cell cycle arrest; reduces EMT markers & TET enzymes; increases ROS [3] Cytotoxic at 100-750 µg/mL (24h, MTT assay) [3] Inhibited colony formation; anti-migratory & anti-metastatic properties [3]
Resveratrol [4] Polyphenol (Red grapes, peanuts, berries) Inhibits Hedgehog/Gli-1 signaling pathway [4] 50, 100 µM significantly inhibited cell viability vs. control [4] Promoted apoptosis; inhibited cell migration; downregulated Ptch, Smo, Gli-1 protein expression [4]
Zerumbone [5] Cyclic sesquiterpene (Zingiber zerumbet rhizomes) Inhibits TNF-α [5] Reduced proliferation at 5, 10, 20 µM (24h) [5] Concentration-dependent reduction of TNF-α in supernatant; molecular docking supports TNF-α interaction [5]

Detailed Experimental Protocols

The validity of anti-proliferative data depends heavily on the experimental methods. Here are the key protocols used in the studies cited above.

  • Cell Culture: HCT-116 cells are typically cultured in McCoy's 5A or DMEM medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂ [2] [3] [5].
  • Cell Viability/Proliferation Assays: These are fundamental for assessing anti-proliferative effects.
    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan, quantified by measuring absorbance at 570 nm, is directly proportional to the number of living cells [2] [3].
    • Crystal Violet Assay: This method stains cellular protein and DNA. It is often used for clonogenic assays to measure long-term proliferation and the ability of a single cell to form a colony. After staining, the dye is dissolved in acetic acid or ethanol, and the absorbance is measured to quantify the remaining cells [1] [3].
  • Apoptosis Detection:
    • Annexin V-FITC/PI Staining & Flow Cytometry: This is the standard method for detecting apoptotic cells. Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane in early apoptosis. Propidium Iodide (PI) is a DNA dye that only enters cells in late apoptosis or necrosis when the cell membrane becomes permeable. Flow cytometry can distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [2] [4].
  • Cell Migration Assessment:
    • Scratch Test (Wound Healing Assay): A simple method to study cell migration in vitro. A scratch is made in a confluent cell monolayer using a pipette tip. The gap is photographed immediately and after an incubation period (e.g., 24 hours). The relative migration distance is calculated by measuring how much the "wound" has closed, indicating the migratory capacity of the cells [4].
  • Protein Expression Analysis:
    • Western Blotting: This technique identifies specific proteins in a sample. Proteins are separated by size using SDS-PAGE gel electrophoresis, transferred to a membrane, and then detected using target-specific primary antibodies and enzyme-conjugated secondary antibodies. The signal is visualized using chemiluminescence, allowing researchers to observe changes in protein levels (e.g., increased Bax, decreased Bcl-2 in artesunate studies) [2] [4].

Signaling Pathways in Colorectal Cancer and Compound Targeting

The anti-proliferative effects of these compounds are mediated through their interactions with key signaling pathways that are commonly dysregulated in colorectal cancer (CRC), such as the Wnt/β-catenin, MAPK/ERK, PI3K/AKT, and TGF-β pathways [6]. The following diagram illustrates the primary signaling pathways and the points of action for the compounds discussed.

CRC_Pathways cluster_pathways Key CRC Signaling Pathways Signals External Signals (e.g., TNF-α, Growth Factors) NFkB NF-κB Pathway Signals->NFkB MAPK MAPK/ERK Pathway Signals->MAPK HH Hedgehog (Hh) Pathway Signals->HH Survival ↑ Cell Survival NFkB->Survival Proliferation ↑ Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis Regulation Apoptosis->Proliferation Apoptosis->Survival HH->Proliferation CellCycle Cell Cycle Progression CellCycle->Proliferation Proliferation->Survival Migration ↑ Migration & Metastasis Survival->Migration RA Roburic Acid RA->NFkB Inhibits RA->MAPK Inhibits ART Artesunate ART->Apoptosis Induces Res Resveratrol Res->HH Inhibits Zer Zerumbone Zer->Signals Inhibits JRE J. rubens Extract JRE->CellCycle Arrests

Research Implications & Conclusion

The data demonstrates that diverse natural compounds can effectively inhibit HCT-116 proliferation through distinct mechanisms, ranging from cytostatic effects to induction of apoptosis. When planning your research:

  • Mechanism Matters: The choice of compound should align with your research focus, whether it's apoptosis (Artesunate, Resveratrol), cytokine signaling (Zerumbone), NF-κB/MAPK pathways (Roburic Acid), or epigenetic modulation (Jania rubens).
  • Assay Selection is Critical: Use a combination of assays. Relying solely on MTT might not distinguish between cytotoxic and cytostatic effects, which is why clonogenic (Crystal Violet) and apoptosis (Annexin V/PI) assays are essential for a complete picture [1] [2].
  • Consider Combination Strategies: Some compounds, like Artesunate, show enhanced efficacy when combined with other agents (e.g., autophagy inhibitors), pointing to a promising area for further investigation [2].

References

5-Fluoro-1-indanone selectivity against normal vs cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Indanone Cytotoxicity

The table below summarizes the anticancer activity of a closely related compound, an indanone-based thiazolyl hydrazone derivative called ITH-6, which uses the 1-indanone scaffold. The data shows its potency against various colorectal cancer (CRC) cell lines [1].

Compound Name Cell Line Cancer Type p53 Status IC₅₀ Value Key Experimental Findings

| ITH-6 | HT-29 | Colorectal Cancer | Mutant | Not precisely given (active at 0.3-3 µM) | - G2/M cell cycle arrest

  • Induction of apoptosis
  • Increased reactive oxygen species (ROS)
  • Decreased glutathione (GSH) levels
  • Inhibition of NF-κB p65 and Bcl-2 protein expression [1] | | ITH-6 | COLO 205 | Colorectal Cancer | Mutant | Not precisely given (active at 0.3-3 µM) | - G2/M cell cycle arrest
  • Induction of apoptosis
  • Increased reactive oxygen species (ROS)
  • Decreased glutathione (GSH) levels
  • Inhibition of NF-κB p65 and Bcl-2 protein expression [1] | | ITH-6 | KM 12 | Colorectal Cancer | Mutant | Not precisely given (active at 0.3-3 µM) | - G2/M cell cycle arrest
  • Induction of apoptosis
  • Increased reactive oxygen species (ROS)
  • Decreased glutathione (GSH) levels
  • Inhibition of NF-κB p65 and Bcl-2 protein expression [1] | | ITH-6 | HCT 116 | Colorectal Cancer | Wild-type | Lower cytotoxicity | Demonstrated better cytotoxicity profile against p53 mutant cells than p53 wild-type cells [1] |

The search results indicate that 5-Fluoro-1-indanone itself is primarily recognized as a key chemical building block for pharmaceutical development, including anti-cancer agents, rather than a fully tested drug candidate itself [2] [3] [4].

Detailed Experimental Protocols

The cytotoxicity and mechanism studies for ITH-6 were conducted as follows [1]:

  • Cytotoxicity Assay (IC₅₀ Determination): Cells were seeded in 96-well plates and treated with ITH-6 across a concentration range. After incubation, cell viability was measured spectrophotometrically.
  • Western Blot Analysis: Treated cells were lysed, and proteins were separated and transferred to a membrane. Membranes were incubated with specific antibodies to detect levels of proteins like NF-κB p65 and Bcl-2.
  • Cell Cycle Analysis: Treated cells were stained with a DNA-binding dye and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
  • Apoptosis Assay: Apoptosis was measured using flow cytometry after staining cells with annexin V and propidium iodide.
  • Reactive Oxygen Species (ROS) and Glutathione (GSH) Measurement: Intracellular ROS levels were detected using a fluorescent probe. GSH levels were measured using a commercial kit.
  • In Vivo Xenograft Study: Mice bearing human tumor xenografts were treated with ITH-6. Tumor dimensions were measured regularly to calculate volume, and tumor growth was monitored.

Mechanism of Action Pathway

The research on ITH-6 suggests its anticancer activity involves a multi-targeted mechanism. The diagram below illustrates this proposed pathway [1].

G ITH6 ITH-6 Treatment ROS Elevated ROS ITH6->ROS GSH Depleted GSH ITH6->GSH NFkB Inhibition of NF-κB p65 ROS->NFkB G2M G2/M Cell Cycle Arrest ROS->G2M GSH->NFkB GSH->G2M Bcl2 Inhibition of Bcl-2 NFkB->Bcl2 Apoptosis Induction of Apoptosis Bcl2->Apoptosis

References

×

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

700-84-5

Wikipedia

5-Fluoro-1-indanone

Dates

Last modified: 08-15-2023

Explore Compound Types